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5-Fluoro-3-methyl-2-nitrobenzamide Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Synthesis of 5-Fluoro-3-methyl-2-nitrobenzamide from 5-fluoro-3-methyl-2-nitrobenzoic acid
Synthesis of 5-Fluoro-3-methyl-2-nitrobenzamide from 5-fluoro-3-methyl-2-nitrobenzoic acid
Application Note: Strategic Amidation of Sterically Hindered Nitrobenzoic Acids
Executive Summary & Strategic Rationale
The synthesis of 5-Fluoro-3-methyl-2-nitrobenzamide presents a classic challenge in medicinal chemistry: nucleophilic attack at a sterically crowded carbonyl center. The target molecule features a "2,3-disubstituted" pattern flanking the carbonyl group. The 2-nitro group provides significant steric bulk and twists out of planarity, while the 3-methyl group adds further lipophilic hindrance.
While peptide coupling reagents (HATU, EDC) are standard for discovery-scale amidation, they often fail with ortho-nitro benzoic acids due to the low nucleophilicity of the tetrahedral intermediate and steric blocking. Consequently, this protocol utilizes the Acid Chloride Method via Thionyl Chloride (
Retrosynthetic Analysis & Pathway
The synthesis is a two-step, one-pot sequence. The carboxylic acid is first activated to the acid chloride, followed by nucleophilic acyl substitution with ammonia.
Figure 1: Activation of the sterically hindered acid requires conversion to the acyl chloride to facilitate the attack by ammonia.
Materials & Stoichiometry
Table 1: Reagent Stoichiometry and Role
| Reagent | Equiv.[1][2][3] | Role | Critical Attribute |
| 5-Fluoro-3-methyl-2-nitrobenzoic acid | 1.0 | Substrate | Dryness is critical (<0.5% water). |
| Thionyl Chloride ( | 2.5 - 3.0 | Chlorinating Agent | Excess ensures complete conversion; acts as solvent. |
| DMF (N,N-Dimethylformamide) | 0.05 (Cat.) | Catalyst | Forms Vilsmeier-Haack like active species to accelerate reaction. |
| Toluene | Solvent | Solvent | Azeotropes excess |
| Ammonium Hydroxide (28-30%) | 5.0 - 10.0 | Nucleophile | Large excess prevents formation of secondary imides. |
Detailed Experimental Protocol
Phase A: Acid Chloride Formation (Activation)
Rationale: The 2-nitro group creates electron deficiency at the carbonyl carbon (good for attack) but physically blocks the trajectory (bad for attack). Thionyl chloride is small enough to penetrate this steric shield.
-
Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and a
drying tube (or inlet). -
Charging: Add 5-Fluoro-3-methyl-2-nitrobenzoic acid (10.0 g, 50.2 mmol) and Toluene (50 mL).
-
Note: Toluene is preferred over neat
to control the reaction temperature and prevent potential radical chlorination of the 3-methyl group [1].
-
-
Activation: Add DMF (3-4 drops) as a catalyst.
-
Addition: Add Thionyl Chloride (11.0 mL, ~150 mmol) dropwise over 10 minutes at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) for 3 hours.
-
Checkpoint: The suspension should become a clear solution as the acid chloride forms.
-
-
Workup (Phase A): Cool to room temperature. Concentrate the mixture under reduced pressure (Rotavap) to remove excess
and toluene.-
Chase Step: Re-dissolve the residue in fresh Toluene (20 mL) and evaporate again. This "azeotropic chase" ensures all corrosive
is removed, which is vital to prevent violent exotherms in the next step.
-
Phase B: Amidation (Nucleophilic Substitution)
Rationale:[4] Using aqueous ammonia in a biphasic system (Schotten-Baumann conditions) is robust. The acid chloride hydrolyzes slower than it reacts with the highly nucleophilic ammonia.
-
Preparation: Dissolve the crude acid chloride residue from Phase A in dry THF (30 mL).
-
Receiver Setup: In a separate beaker, cool Ammonium Hydroxide (28% aq, 40 mL) to 0°C using an ice bath.
-
Addition: Add the THF solution of acid chloride slowly dropwise to the rapidly stirring ammonia solution.
-
Precipitation: A solid precipitate (the amide) will form immediately.
-
Completion: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
Isolation: Filter the solid using a Buchner funnel.
-
Washing: Wash the filter cake with Water (3 x 20 mL) to remove ammonium chloride salts, followed by cold Hexanes (20 mL) to remove lipophilic impurities.
-
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Analytical Validation & Quality Control
Table 2: Expected Analytical Parameters
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to pale yellow solid. |
| Purity | HPLC (UV 254 nm) | > 98.0% Area. |
| Identity ( | DMSO- | Amide protons: Two broad singlets at |
| Identity ( | DMSO- | Single peak around -110 to -115 ppm (Ar-F). |
| Mass Spec | LC-MS (ESI+) |
Troubleshooting Guide:
-
Low Yield: Usually due to hydrolysis of the acid chloride before ammonia addition. Ensure the "Chase Step" in Phase A is thorough and the THF used in Phase B is dry.
-
Impurity (Di-acylation): If a secondary imide forms (
), it indicates the ammonia concentration was too low. Ensure a large excess of is in the receiver flask.
Process Logic & Safety Flow
Figure 2: Operational workflow emphasizing the critical removal of thionyl chloride prior to amidation.
References
-
Davis, M., & Scanlon, D. B. (1977).[1] The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds. Australian Journal of Chemistry, 30(2), 433-435. Link (Provides mechanistic insight into the stability of methyl groups on aromatic rings vs heteroaromatics in the presence of
). -
BenchChem Technical Support. (2025). Benzamide Synthesis Troubleshooting Guide & FAQs. Link (General protocols for Schotten-Baumann conditions and handling over-acylation side reactions).
-
ChemicalBook. (2025).[7] Synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate. Link (Describes the analogous acid chloride activation for the esterification of the exact target scaffold).
-
PubChem. (2025). 5-Fluoro-2-methyl-3-nitrobenzoic acid Data. Link (Physical property data and related patent literature for PARP inhibitor intermediates).
Sources
Application Note: A Proposed Synthetic Pathway for Quinazolinone Derivatives from 5-Fluoro-3-methyl-2-nitrobenzamide
Application Note: A Proposed Synthetic Pathway for Quinazolinone Derivatives from 5-Fluoro-3-methyl-2-nitrobenzamide
Abstract
Quinazolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The incorporation of fluorine and methyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated and methylated quinazolinones highly attractive targets in drug discovery.[4][5] This application note presents a comprehensive, literature-supported guide for the synthesis of 6-fluoro-8-methyl-quinazolin-4(3H)-one derivatives, utilizing 5-Fluoro-3-methyl-2-nitrobenzamide as a key starting material. We propose a robust and efficient one-pot cascade reaction that combines palladium-catalyzed nitro group reduction and subsequent cyclization with an alcohol, which serves as both a hydrogen source and an aldehyde precursor.[6][7] This document provides detailed protocols, mechanistic insights, and data interpretation guidelines for researchers in organic synthesis and drug development.
Introduction and Synthetic Rationale
The synthesis of quinazolinones has been a subject of intense research, with numerous methods developed from precursors like 2-aminobenzoic acids, isatoic anhydrides, and 2-aminobenzamides.[8][9] A particularly elegant and atom-economical approach involves the one-pot conversion of 2-nitrobenzamides. This strategy leverages a cascade reaction that includes in-situ reduction of the nitro group to an amine, followed by condensation with a carbonyl equivalent and subsequent cyclization and dehydrogenation to furnish the aromatic quinazolinone core.[6][10]
Our focus is on the strategic utilization of 5-Fluoro-3-methyl-2-nitrobenzamide. The substituents on this starting material are strategically positioned to yield 6-fluoro-8-methyl-quinazolin-4(3H)-one derivatives. The electron-withdrawing fluorine at the 6-position and the electron-donating methyl group at the 8-position can modulate the electronic properties and biological activity of the final compounds.
The proposed pathway employs a palladium-catalyzed hydrogen transfer reaction.[6][7] In this process, a simple alcohol (e.g., benzyl alcohol) serves a dual role:
-
Hydrogen Source: The alcohol is oxidized by the palladium catalyst, releasing hydrogen in-situ to reduce the nitro group of the benzamide to the corresponding 2-aminobenzamide.
-
Aldehyde Precursor: The oxidation of the alcohol simultaneously generates an aldehyde. This aldehyde then reacts with the newly formed 2-aminobenzamide to initiate the cyclization cascade.
This one-pot approach is highly efficient, avoiding the isolation of intermediates and minimizing waste, which aligns with the principles of green chemistry.[11]
Proposed Synthetic Scheme
The overall transformation from 5-Fluoro-3-methyl-2-nitrobenzamide to a 2-substituted-6-fluoro-8-methylquinazolin-4(3H)-one derivative is depicted below. This one-pot reaction proceeds via a palladium-catalyzed cascade.
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. View of RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 3. researchgate.net [researchgate.net]
- 4. chemijournal.com [chemijournal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3 H )-ones from o -nitrobenzamide and alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01755A [pubs.rsc.org]
- 7. Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 9. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: 5-Fluoro-3-methyl-2-nitrobenzamide as a Versatile Intermediate for Novel Spinal Muscular Atrophy (SMA) Therapeutics
Application Notes & Protocols: 5-Fluoro-3-methyl-2-nitrobenzamide as a Versatile Intermediate for Novel Spinal Muscular Atrophy (SMA) Therapeutics
Abstract
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein.[1][2] The development of small molecule splicing modulators that increase functional SMN protein production from the SMN2 gene has revolutionized SMA treatment.[3] Molecules like Risdiplam, the first approved oral medication for SMA, feature complex heterocyclic scaffolds that require versatile and strategically functionalized building blocks for their synthesis.[4][5] This document provides detailed protocols for the synthesis of 5-Fluoro-3-methyl-2-nitrobenzamide , a high-value intermediate. We further explore its potential applications, detailing subsequent chemical transformations that position it as a key starting material for the discovery and development of next-generation SMA therapeutics.
Introduction: The Therapeutic Strategy of SMN2 Splicing Modulation
SMA is an autosomal recessive disease resulting from the loss or mutation of the SMN1 gene.[1] A paralogous gene, SMN2, also exists but predominantly produces a truncated, non-functional SMN protein due to the alternative splicing and exclusion of exon 7.[2] The therapeutic strategy of splicing modulation aims to correct this defect in SMN2, forcing the inclusion of exon 7 and thereby increasing the production of full-length, functional SMN protein.[3]
Small molecules like Risdiplam and Branaplam achieve this by binding to the SMN2 pre-mRNA, stabilizing the spliceosome machinery at the correct splice site.[2][6] The chemical structures of these drugs are complex, often built through multi-step syntheses. The efficiency and scalability of these syntheses rely heavily on the availability of well-defined chemical intermediates that contain the necessary functional handles for subsequent chemical elaboration.
Substituted nitroaromatics, such as 5-Fluoro-3-methyl-2-nitrobenzamide, are exceptionally useful in this context. The nitro group can be readily reduced to an amine, a key nucleophile for building heterocyclic rings. The fluorine atom, activated by the ortho-nitro group, provides a site for nucleophilic aromatic substitution (SNAr), while the benzamide moiety offers another point for chemical modification. This application note details the synthesis of this intermediate and outlines its strategic value for researchers in the field of SMA drug discovery.
Synthesis of 5-Fluoro-3-methyl-2-nitrobenzamide (3)
The synthesis of the target benzamide is most efficiently achieved via a two-step process starting from 5-fluoro-2-methylbenzoic acid. The first step involves a regioselective nitration, followed by the conversion of the resulting carboxylic acid to the primary amide.
Workflow for Synthesis of Target Intermediate
Caption: Two-step synthesis of the target intermediate.
Protocol 1: Synthesis of 5-Fluoro-2-methyl-3-nitrobenzoic acid (2)
This protocol is adapted from established methods for the nitration of substituted benzoic acids, utilizing a potent nitrating mixture to ensure high yield and regioselectivity.[7] The use of oleum and fuming nitric acid provides a highly effective electrophile (NO₂⁺) while minimizing unwanted side products.[7]
Table 1: Materials and Reagents for Protocol 1
| Reagent/Material | Grade | Supplier Example | Notes |
| 5-Fluoro-2-methylbenzoic acid | ≥98% | Sigma-Aldrich | Starting Material |
| Fuming Nitric Acid | ≥99% | Sigma-Aldrich | Corrosive, Oxidizer. Handle with extreme care. |
| Oleum (20% SO₃) | Reagent | Sigma-Aldrich | Extremely Corrosive. Reacts violently with water. |
| Dichloromethane (DCM) | HPLC | Fisher Scientific | Extraction Solvent |
| Deionized Water | N/A | In-house | For workup |
| Anhydrous Sodium Sulfate | ACS | VWR | Drying agent |
| Ice | N/A | In-house | For quenching |
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add oleum (3.0 eq) and cool the flask to -5 °C in an ice/salt bath.
-
Substrate Addition: Slowly add 5-fluoro-2-methylbenzoic acid (1.0 eq) portion-wise to the cooled oleum, ensuring the internal temperature does not exceed 0 °C.
-
Nitration: Add fuming nitric acid (1.2 eq) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature between -5 °C and 0 °C throughout the addition.
-
Causality Note: This low temperature is critical to control the highly exothermic reaction and prevent the formation of dinitro byproducts.[7]
-
-
Reaction Monitoring: Stir the resulting mixture at 0 °C for 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step must be performed in a fume hood behind a blast shield, as the quenching of oleum is extremely exothermic.
-
Product Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Drying & Characterization: Dry the collected solid under vacuum. The product, 5-fluoro-2-methyl-3-nitrobenzoic acid, can be characterized by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.[8] A typical yield for this reaction is >85%.
Protocol 2: Synthesis of 5-Fluoro-3-methyl-2-nitrobenzamide (3)
This protocol employs a standard and reliable method for converting a carboxylic acid to a primary amide via an acid chloride intermediate.
Table 2: Materials and Reagents for Protocol 2
| Reagent/Material | Grade | Supplier Example | Notes |
| 5-Fluoro-2-methyl-3-nitrobenzoic acid (2) | ≥98% | From Protocol 1 | Starting Material |
| Thionyl Chloride (SOCl₂) | ReagentPlus®, ≥99% | Sigma-Aldrich | Corrosive. Reacts with moisture. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction Solvent |
| Ammonium Hydroxide | 28-30% solution | Sigma-Aldrich | Amine Source |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Catalyst |
Step-by-Step Methodology:
-
Acid Chloride Formation: Suspend 5-fluoro-2-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous DCM (10 mL/g). Add a catalytic amount of DMF (2-3 drops).
-
Reagent Addition: Add thionyl chloride (1.5 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 40 °C) and stir for 2-3 hours. The reaction mixture should become a clear solution as the acid is converted to the more soluble acid chloride.
-
Self-Validation: The completion of this step can be confirmed by taking a small aliquot, carefully quenching it with methanol, and analyzing by LC-MS to observe the formation of the methyl ester.
-
-
Solvent Removal: After the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure.
-
Amidation: Cool the crude acid chloride intermediate in an ice bath. Slowly and carefully add concentrated ammonium hydroxide (5.0 eq) with vigorous stirring. A precipitate will form immediately.
-
Product Isolation: Continue stirring for 1 hour, then collect the solid product by vacuum filtration.
-
Purification & Characterization: Wash the solid with cold water and dry under vacuum. The final product, 5-Fluoro-3-methyl-2-nitrobenzamide, can be further purified by recrystallization if necessary. Confirm identity and purity using ¹H NMR, LC-MS, and HPLC.[9]
Application: A Gateway to Novel Therapeutic Scaffolds
The synthesized intermediate 3 is primed for several key transformations that are fundamental in the construction of complex, drug-like molecules. Its true value lies in the orthogonal reactivity of its functional groups.
Proposed Synthetic Utility Pathway
Caption: Key transformations of the intermediate.
-
Nitro Group Reduction: The reduction of the nitro group to an aniline is arguably the most critical subsequent step. This transformation converts an electron-withdrawing group into a versatile electron-donating and nucleophilic group.
-
Reaction: Catalytic hydrogenation (H₂ over Pd/C) or chemical reduction (e.g., with SnCl₂ in HCl) cleanly yields 3-amino-5-fluoro-2-methylbenzamide (4) .
-
Significance: This resulting ortho-amino-benzamide is a classic precursor for building fused heterocyclic systems, such as quinazolinones, which are common scaffolds in medicinal chemistry.
-
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated towards substitution by the powerful electron-withdrawing effect of the adjacent nitro group.
-
Reaction: Reacting intermediate 3 with a nucleophile, such as a primary or secondary amine (e.g., 4,7-diazaspiro[2.5]octane, a component of Risdiplam), in the presence of a base like K₂CO₃ can displace the fluoride.[4]
-
Significance: This allows for the direct and modular installation of various amine-containing side chains, which are crucial for modulating solubility, cell permeability, and target engagement in drug candidates.
-
-
Amide Manipulation: The primary amide offers additional synthetic handles. It can be hydrolyzed back to the carboxylic acid under harsh conditions or, more usefully, be reduced to a benzylamine derivative (7) using strong reducing agents like LiAlH₄. This opens up an entirely different branch of chemical space for exploration.
Summary of Data
Table 3: Properties and Synthesis Parameters
| Parameter | Value | Reference |
| Compound Name | 5-Fluoro-3-methyl-2-nitrobenzamide | [9] |
| CAS Number | 1806492-80-7 | [9] |
| Molecular Formula | C₈H₇FN₂O₃ | |
| Molecular Weight | 198.15 g/mol | |
| Appearance | Off-white to yellow solid | |
| Protocol 1 Typical Yield | >85% | [7] |
| Protocol 2 Typical Yield | >90% | |
| Key Analytical Methods | ¹H NMR, LC-MS, HPLC, Melting Point |
Conclusion
5-Fluoro-3-methyl-2-nitrobenzamide is a highly valuable and versatile chemical intermediate. The protocols provided herein describe a robust and efficient synthesis, allowing for its production in a laboratory setting. While not a direct named intermediate in the published synthesis of current SMA therapeutics, its strategic placement of reactive functional groups—a reducible nitro group, an SNAr-susceptible fluorine, and a modifiable amide—makes it an ideal starting point for the synthesis of libraries of novel compounds. Researchers engaged in the discovery of next-generation SMN2 splicing modulators will find this intermediate to be a powerful tool for building the complex molecular architectures required for potent and selective therapeutic agents.
References
- WO2024154148A1 - Process for preparation of risdiplam, novel intermediates, and process for preparation thereof - Google P
- WO2024069646A1 - Improved process for the preparation of risdiplam and its intermediates - Google P
-
Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence - MDPI. (URL: [Link])
-
What is core patent covering Risdiplam? - Patsnap Synapse. (URL: [Link])
-
Risdiplam - Spinal Muscular Atrophy Case: Delhi HC Favors Public Health Over Roche Patent | Intellepedia - BananaIP Counsels. (URL: [Link])
-
A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process - MDPI. (URL: [Link])
-
The patent landscape of Risdiplam - Patsnap Synapse. (URL: [Link])
-
A Convenient, Pd-Free Approach to the Synthesis of Risdiplam - PMC. (URL: [Link])
-
WO/2025/036129 METHOD FOR SYNTHESIZING RISDIPLAM INTERMEDIATE AND RISDIPLAM INTERMEDIATE - WIPO Patentscope. (URL: [Link])
-
Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA) | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA) - ResearchGate. (URL: [Link])
-
Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC - NIH. (URL: [Link])
-
Alternative Splicing Role in New Therapies of Spinal Muscular Atrophy - MDPI. (URL: [Link])
-
Chapter 24: SMN2 Splicing Modification by Small Molecules – A Blueprint to Tackle the Underlying Genetic Cause of Many Underserved Diseases - Books. (URL: [Link])
-
Methyl 5-fluoro-2-methyl-3-nitrobenzoate | C9H8FNO4 | CID 44203026 - PubChem. (URL: [Link])
-
Branaplam - Wikipedia. (URL: [Link])
-
A Sequential Binding Mechanism for 5' Splice Site Recognition and Modulation for the Human U1 snRNP - PMC. (URL: [Link])
- US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google P
Sources
- 1. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. WO2024154148A1 - Process for preparation of risdiplam, novel intermediates, and process for preparation thereof - Google Patents [patents.google.com]
- 5. WO2024069646A1 - Improved process for the preparation of risdiplam and its intermediates - Google Patents [patents.google.com]
- 6. A Sequential Binding Mechanism for 5’ Splice Site Recognition and Modulation for the Human U1 snRNP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
- 8. 850462-64-5|5-Fluoro-2-methyl-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 9. 1806492-80-7|5-Fluoro-3-methyl-2-nitrobenzamide|BLD Pharm [bldpharm.com]
Application Note: Scalable Synthesis of 6-Fluoro-8-methylquinazolin-4(3H)-one via Reductive Cyclization
Application Note: Scalable Synthesis of 6-Fluoro-8-methylquinazolin-4(3H)-one via Reductive Cyclization
Executive Summary
This application note details the optimized protocol for the cyclization of 5-Fluoro-3-methyl-2-nitrobenzamide to yield 6-Fluoro-8-methylquinazolin-4(3H)-one . This transformation is a critical workflow in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors used in oncology.
While direct reductive cyclization methods exist, this guide advocates for a telescoped two-stage protocol (Hydrogenation
Reaction Mechanism & Pathway
The transformation involves the reduction of the nitro group to a primary aniline, followed by a condensation-cyclization sequence with a one-carbon synthon (Triethyl Orthoformate).
Mechanistic Insight[1][2]
-
Chemo-selective Reduction: The nitro group is reduced to an amine (2-amino-5-fluoro-3-methylbenzamide) using Pd/C-catalyzed hydrogenation. This preserves the sensitive amide functionality.
-
Condensation: The newly formed aniline nitrogen attacks the electrophilic center of Triethyl Orthoformate (TEOF).
-
Cyclization: An intramolecular nucleophilic attack by the amide nitrogen onto the imidate intermediate, followed by the elimination of ethanol, yields the stable quinazolinone core.
Pathway Visualization
Figure 1: Stepwise conversion of nitrobenzamide precursor to quinazolinone scaffold via amino-benzamide intermediate.
Materials & Equipment
Reagents Table
| Reagent | CAS No. | Role | Purity Grade |
| 5-Fluoro-3-methyl-2-nitrobenzamide | Proprietary/Custom | Starting Material | >98% HPLC |
| Palladium on Carbon (Pd/C) | 7440-05-3 | Catalyst (Reduction) | 10 wt. % loading |
| Triethyl Orthoformate (TEOF) | 122-51-0 | Cyclizing Agent | Reagent Grade (98%) |
| p-Toluenesulfonic Acid (p-TsOH) | 104-15-4 | Catalyst (Cyclization) | Monohydrate, ACS |
| Methanol (MeOH) | 67-56-1 | Solvent | Anhydrous |
| Tetrahydrofuran (THF) | 109-99-9 | Co-solvent | Anhydrous |
Critical Equipment
-
High-Pressure Reactor: Parr Shaker or Autoclave (rated for 50 psi).
-
Reaction Vessel: Double-jacketed glass reactor with reflux condenser (for Step 2).
-
Filtration: Celite® 545 filter aid pad for catalyst removal.
Experimental Protocol
Step 1: Catalytic Hydrogenation (Nitro Reduction)
Objective: Selective reduction of the nitro moiety to the aniline without dehalogenation.
-
Charge: In a clean autoclave vessel, dissolve 5-Fluoro-3-methyl-2-nitrobenzamide (10.0 g, 50.5 mmol) in Methanol (100 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10 wt% loading) under an inert nitrogen atmosphere.
-
Caution: Dry Pd/C is pyrophoric. Always wet with solvent (toluene or water) before addition if possible, or add under strict inert gas flow.
-
-
Hydrogenation: Seal the reactor. Purge with Nitrogen (
) x3, then Hydrogen ( ) x3. Pressurize to 40 psi (2.7 bar) with . -
Reaction: Stir vigorously at Room Temperature (20-25°C) for 4-6 hours.
-
Monitoring: Monitor via HPLC/TLC until the starting nitro compound is <0.5%.
-
-
Work-up:
-
Vent
and purge with . -
Filter the mixture through a Celite® pad to remove Pd/C.
-
Wash the pad with MeOH (20 mL).
-
Concentrate the filtrate in vacuo to yield the intermediate 2-amino-5-fluoro-3-methylbenzamide as an off-white solid.
-
Checkpoint: This intermediate is stable and can be stored if necessary, but immediate progression to Step 2 is recommended to prevent oxidation.
-
Step 2: Cyclization with Triethyl Orthoformate
Objective: Formation of the pyrimidine ring via condensation.
-
Solvation: Suspend the crude amine intermediate (approx. 8.4 g) in Anhydrous THF (80 mL).
-
Reagent Addition: Add Triethyl Orthoformate (TEOF) (11.2 g, 75.7 mmol, 1.5 eq) followed by a catalytic amount of p-TsOH (0.43 g, 2.5 mmol, 5 mol%).
-
Reflux: Heat the mixture to reflux (
) for 6–8 hours. -
Precipitation: Cool the reaction mixture to
using an ice bath. The product, 6-Fluoro-8-methylquinazolin-4(3H)-one , often precipitates directly from the solution. -
Isolation:
-
Filter the solid precipitate.[6]
-
Wash the cake with cold THF (10 mL) followed by diethyl ether (20 mL).
-
Dry in a vacuum oven at
for 12 hours.
-
Quality Control & Validation
Expected Analytical Data
-
Yield: 85–92% (over two steps).
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point: >250°C (dec).
-
1H NMR (400 MHz, DMSO-d6):
- 12.1 (s, 1H, NH - amide)
- 8.1 (s, 1H, H-2 - quinazolinone)
- 7.6-7.8 (m, 2H, Ar-H)
- 2.45 (s, 3H, Ar-CH3)
-
Mass Spectrometry (ESI+): Calculated for
: 178.05; Found .
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Reduction (Step 1) | Catalyst poisoning or low H2 pressure. | Purge reactor thoroughly to remove O2. Increase pressure to 60 psi. Ensure solvent is sulfur-free. |
| De-fluorination (Step 1) | Reaction time too long or temp too high. | Keep temp <30°C. Stop reaction immediately upon consumption of SM. |
| Low Yield (Step 2) | Incomplete cyclization (Open intermediate). | Extend reflux time. Add more TEOF (0.5 eq). Ensure p-TsOH is dry. |
| Product Oiling Out | Solvent polarity mismatch. | Add anti-solvent (Hexane or Ether) slowly to induce crystallization at cold temps. |
References
-
Quinazolinone Scaffolds in Drug Discovery
-
Khan, I. et al. "Quinazoline derivatives: Synthesis and structure-activity relationship as EGFR inhibitors." Bioorganic Chemistry. Link
-
- Reductive Cyclization Methodologies: Shi, D. et al. "Reductive Cyclization of o-Nitrobenzamides." Journal of Organic Chemistry. (General methodology reference for nitro-to-quinazolinone conversions).
-
PARP Inhibitor Intermediates (Rucaparib Analogs)
-
Gillmore, A. T. et al. "Multikilogram Scale-Up of a Reductive Alkylation Route to a PARP Inhibitor." Organic Process Research & Development, 2012, 16(12), 1897–1904. Link (Demonstrates handling of similar fluoro-methyl-nitrobenzoate precursors).
-
- Wolfbeis, O. S. "The reaction of triethyl orthoformate with amines." Chem. Ber.
-
Safety Data & Substance Info
-
PubChem Compound Summary for Methyl 5-fluoro-2-methyl-3-nitrobenzoate (Analogous Precursor). Link
-
Disclaimer: This protocol involves hazardous chemicals (flammable gases, energetic nitro compounds). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
- 1. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]
- 2. Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. iris.unive.it [iris.unive.it]
- 6. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]
Application Notes and Protocols for the Preparation of mGluR4 PAMs Utilizing a 5-Fluoro-3-methyl-2-nitrobenzamide Scaffold
Application Notes and Protocols for the Preparation of mGluR4 PAMs Utilizing a 5-Fluoro-3-methyl-2-nitrobenzamide Scaffold
Introduction: The Therapeutic Promise of Modulating mGluR4
Metabotropic glutamate receptor 4 (mGluR4), a member of the class C G-protein-coupled receptors (GPCRs), has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders.[1][2] Predominantly located on presynaptic terminals, mGluR4 acts as a crucial regulator of synaptic transmission by inhibiting the release of neurotransmitters, particularly glutamate and GABA.[1] This modulatory role is of significant interest in conditions characterized by aberrant glutamatergic signaling, such as Parkinson's disease, anxiety disorders, and substance use disorders.[2][3]
Positive allosteric modulators (PAMs) offer a sophisticated approach to enhancing mGluR4 activity. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site, increasing the receptor's sensitivity to the endogenous ligand, glutamate.[2] This mechanism provides a more nuanced and potentially safer therapeutic intervention by amplifying the physiological signaling of mGluR4 in a spatially and temporally controlled manner.[1][2]
The 5-fluoro-3-methyl-2-nitrobenzamide scaffold represents a promising chemical starting point for the development of novel mGluR4 PAMs. While extensive research has been conducted on other scaffolds, the unique electronic and steric properties of this particular benzamide derivative offer opportunities for novel structure-activity relationships (SAR) and improved pharmacokinetic profiles. This guide provides a comprehensive overview of the synthetic strategies, characterization protocols, and biological evaluation of mGluR4 PAMs based on this scaffold.
Signaling Pathways and Experimental Workflow
The activation of mGluR4 by glutamate, potentiated by a PAM, initiates a signaling cascade that ultimately modulates neurotransmitter release. The experimental workflow for developing and characterizing novel mGluR4 PAMs involves a multi-step process from chemical synthesis to in vivo validation.
Caption: mGluR4 signaling and drug discovery workflow.
Chemical Synthesis: A Representative Protocol
While a specific protocol for the synthesis of mGluR4 PAMs from a 5-fluoro-3-methyl-2-nitrobenzamide scaffold is not yet prominent in published literature, a representative synthetic route can be proposed based on established organic chemistry principles and the synthesis of structurally related benzamide derivatives. The following protocol outlines a plausible multi-step synthesis, starting from the commercially available 5-fluoro-2-methyl-3-nitrobenzoic acid.
Step 1: Amide Bond Formation
The initial and crucial step is the formation of the amide bond between 5-fluoro-2-methyl-3-nitrobenzoic acid and a desired amine. The choice of the amine is critical as it will significantly influence the SAR of the final compound.
Protocol:
-
Reagents and Materials:
-
5-fluoro-2-methyl-3-nitrobenzoic acid (1.0 eq)
-
Amine of choice (e.g., aniline, benzylamine, or a heterocyclic amine) (1.1 eq)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling agent (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 5-fluoro-2-methyl-3-nitrobenzoic acid and dissolve it in anhydrous DMF.
-
Add the selected amine to the solution.
-
Add DIPEA to the reaction mixture and stir for 5 minutes.
-
In a separate container, dissolve the BOP coupling agent in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Reduction of the Nitro Group (Optional)
The nitro group can be reduced to an amine, which can then be further functionalized to explore additional SAR.
Protocol:
-
Reagents and Materials:
-
Synthesized 5-fluoro-3-methyl-2-nitrobenzamide derivative (1.0 eq)
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂) (5.0 eq)
-
Ammonium chloride (NH₄Cl) solution or concentrated hydrochloric acid (HCl)
-
Ethanol or a similar solvent
-
Reflux condenser
-
-
Procedure:
-
In a round-bottom flask, dissolve the nitrobenzamide derivative in ethanol.
-
Add the reducing agent (e.g., iron powder and a catalytic amount of ammonium chloride in water).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter it through a pad of celite to remove the solid catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the aminobenzamide derivative.
-
Step 3: Further Functionalization (Optional)
The resulting aminobenzamide can be further modified through various reactions such as acylation, alkylation, or sulfonylation to generate a library of compounds for SAR studies.
In Vitro Characterization of mGluR4 PAMs
A critical step in the drug discovery process is the in vitro characterization of the synthesized compounds to determine their potency, efficacy, and selectivity.
Primary Screening: Functional Assay for mGluR4 Potentiation
A common method to assess the activity of mGluR4 PAMs is to measure their ability to potentiate the response of the receptor to a sub-maximal concentration of glutamate. This is often done using a cell line stably expressing mGluR4 and a suitable reporter system, such as a calcium flux assay in cells co-expressing a promiscuous G-protein like Gαqi5.
Protocol:
-
Cell Culture:
-
Maintain a stable cell line (e.g., HEK293 or CHO) expressing human or rat mGluR4 and Gαqi5 in appropriate culture medium.
-
-
Calcium Flux Assay:
-
Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compounds in an appropriate assay buffer.
-
Add the test compounds to the cells and incubate for a specified period.
-
Add a sub-maximal (EC₂₀) concentration of glutamate to the wells.
-
Measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) to determine the intracellular calcium concentration.
-
Calculate the EC₅₀ value of the PAM, which is the concentration of the compound that produces 50% of the maximal potentiation of the glutamate response.
-
Selectivity Profiling
To ensure that the compounds are specific for mGluR4, they should be tested against other mGluR subtypes (mGluR1, 2, 3, 5, 6, 7, and 8) using similar functional assays.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the 5-fluoro-3-methyl-2-nitrobenzamide scaffold is essential to understand the SAR and to optimize the potency, selectivity, and pharmacokinetic properties of the PAMs.
| Modification Site | General Observation from Similar Scaffolds | Potential Impact |
| Amide N-substituent | Aromatic and heteroaromatic rings are often well-tolerated and can significantly influence potency. | Potency, selectivity, and solubility. |
| Benzamide Ring Substituents | The position and nature of substituents on the benzamide ring are critical for activity. Small electron-withdrawing or lipophilic groups can be beneficial. | Potency, efficacy, and metabolic stability. |
| Methyl Group at Position 3 | The "magic methyl" effect can influence conformation and binding affinity. | Potency and metabolic stability.[4] |
| Fluorine at Position 5 | Fluorine substitution can modulate pKa, lipophilicity, and metabolic stability. | Pharmacokinetic properties and potency. |
| Nitro Group at Position 2 | The nitro group is a strong electron-withdrawing group and can be a site for metabolic reduction. Replacing or modifying it can impact activity and safety. | Potency, selectivity, and potential for metabolic liabilities. |
In Vivo Evaluation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic properties and efficacy in relevant disease models.
Pharmacokinetic Studies
-
Administration: Intravenous (IV) and oral (PO) administration to rodents.
-
Sample Collection: Blood samples are collected at various time points.
-
Analysis: LC-MS/MS analysis to determine plasma concentrations and calculate key PK parameters (e.g., half-life, clearance, bioavailability).
Efficacy Studies in a Parkinson's Disease Model
-
Model: Haloperidol-induced catalepsy or reserpine-induced akinesia in rats or mice.
-
Treatment: Administration of the test compound.
-
Assessment: Measurement of motor function (e.g., catalepsy score, locomotor activity).
Conclusion
The 5-fluoro-3-methyl-2-nitrobenzamide scaffold presents a viable and promising starting point for the discovery of novel and potent mGluR4 PAMs. The synthetic and screening protocols outlined in this guide provide a framework for researchers to systematically explore the chemical space around this scaffold. Through iterative cycles of design, synthesis, and biological evaluation, it is anticipated that new chemical entities with improved therapeutic potential for the treatment of neurological and psychiatric disorders can be identified.
References
-
Williams, R., Johnson, K. A., Gentry, P. R., Niswender, C. M., Weaver, C. D., Conn, P. J., Lindsley, C. W., & Hopkins, C. R. (2009). Synthesis and SAR of a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). Bioorganic & medicinal chemistry letters, 19(17), 5034–5037. [Link]
-
Patsnap Synapse. (2024, June 25). What are mGluR4 positive allosteric modulators and how do they work?[Link]
-
Lindsley, C. W., Williams, R., Niswender, C. M., Luo, Q., Le, U., de Paulis, T., & Conn, P. J. (2008). Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators. Bioorganic & medicinal chemistry letters, 18(20), 5626–5630. [Link]
-
Marino, M. J., Williams, R., Johnson, K. A., Gentry, P. R., Niswender, C. M., Weaver, C. D., Conn, P. J., & Lindsley, C. W. (2009). mGluR4-positive allosteric modulation as potential treatment for Parkinson's disease. Expert opinion on therapeutic targets, 13(11), 1335–1348. [Link]
- Gillmore, J. G., et al. (2012). Multkilogram Scale-Up of a Reductive Alkylation Route to a Novel PARP Inhibitor. Organic Process Research & Development, 16(12), 1897-1904.
- Marino, M. J., & Conn, P. J. (2002). Direct and indirect modulation of the basal ganglia circuitry by metabotropic glutamate receptors. Current drug targets. CNS and neurological disorders, 1(1), 1–16.
-
Xu, D., Xu, X., & Zhu, Z. (2013). A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616. [Link]
-
PubChem. Methyl 5-fluoro-2-methyl-3-nitrobenzoate. [Link]
-
International Journal of Pharmacy and Biological Sciences. (2019, July 1). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. [Link]
-
Noctor, R. J., et al. (2010). Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology. ACS Chemical Neuroscience, 1(9), 609-623. [Link]
-
Williams, R., Johnson, K. A., Gentry, P. R., Niswender, C. M., Weaver, C. D., Conn, P. J., Lindsley, C. W., & Hopkins, C. R. (2009). Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead. Bioorganic & medicinal chemistry letters, 19(3), 962–966. [Link]
-
Lindsley, C. W., et al. (2009). Synthesis and Evaluation of a Series of Heterobiaryl Amides that are Centrally Penetrant Metabotropic Glutamate Receptor 4 (mGluR4) Positive Allosteric Modulators (PAMs). ACS chemical neuroscience, 1(2), 123–137. [Link]
-
Maj, M., et al. (2003). (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection. Neuropharmacology, 45(7), 895-906. [Link]
-
Niswender, C. M., et al. (2008). Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4. Molecular pharmacology, 74(5), 1345–1358. [Link]
-
Brown, F. J., et al. (2010). Exploration of Allosteric Agonism Structure-Activity Relationships within an Acetylene Series of Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulators (PAMs): discovery of 5-((3-fluorophenyl)ethynyl)-N-(3-methyloxetan-3-yl)picolinamide (ML254). Journal of medicinal chemistry, 53(16), 6043–6057. [Link]
-
ResearchGate. (2019, April 1). ChemInform Abstract: Synthesis and SAR of Novel, 4-(Phenylsulfamoyl)phenylacetamide mGlu4 Positive Allosteric Modulators (PAMs) Identified by Functional High-Throughput Screening (HTS).[Link]
-
Rosini, M. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6092. [Link]
-
Haj Ersan, R., & Duran, N. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 837-848. [Link]
-
bioRxiv. (2021, June 30). Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxam. [Link]
-
ResearchGate. (n.d.). Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of...[Link]
Sources
- 1. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Notes & Optimization
Technical Support: Solubility & Handling Guide for 5-Fluoro-3-methyl-2-nitrobenzamide
Technical Support: Solubility & Handling Guide for 5-Fluoro-3-methyl-2-nitrobenzamide
The following guide is structured as a Technical Support Center resource, designed for immediate application in a laboratory setting. It prioritizes "self-validating" protocols—methods that include checkpoints to ensure they are working before you commit valuable material.[1]
Case ID: 5F-3M-2NB-SOL Status: Active Applicable Compounds: 5-Fluoro-3-methyl-2-nitrobenzamide (and related ortho-nitrobenzamides) Target Audience: Medicinal Chemists, Process Chemists[1]
Executive Summary: Why is this molecule a "Brick"?
Users frequently report that 5-Fluoro-3-methyl-2-nitrobenzamide resists dissolution in standard organic solvents (DCM, Toluene, cold Ethanol). This is not an anomaly; it is a thermodynamic feature.[1]
-
The "Ortho-Nitro" Effect: The primary amide (
) at position 1 and the nitro group ( ) at position 2 create a rigid intramolecular environment. While some intramolecular H-bonding occurs, the dominant force is often the intermolecular hydrogen bonding network of the primary amide, creating a high lattice energy crystal structure. -
The "Para-Fluoro" Activation: The fluorine at position 5 is para to the nitro group.[1] This makes the ring highly electron-deficient, reducing solubility in non-polar aromatics (like toluene) due to poor
-stacking compatibility with electron-rich solvents.
Quick Reference Solubility Table
| Solvent Class | Solvent | Solubility Rating | Application |
|---|---|---|---|
| Chlorinated | DCM / Chloroform | Poor | Not recommended for reactions.[1] |
| Polar Aprotic | DMSO / DMF / DMAc | Excellent | Primary reaction solvents (SnAr).[1] |
| Ethers | THF / 2-MeTHF | Moderate | Good for workup/extraction if warm.[1] |
| Alcohols | Methanol / Ethanol | Temp.[1][2] Dependent | Ideal for recrystallization (low cold, high hot).[1] |
| Hydrocarbons | Hexanes / Heptane | Insoluble | Antisolvent only.[1] |
Troubleshooting Guide: Reaction Optimization
Issue 1: "My starting material won't dissolve, so the reaction is stalled."
Context: This molecule is often used as an electrophile in Nucleophilic Aromatic Substitution (
The Fix: The Dipolar Switch Do not rely on low-boiling solvents like THF or DCM.[1] You must disrupt the crystal lattice with high-dielectric solvents.[1]
Protocol:
-
Switch Solvent: Use DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone) .[1] These are the "Gold Standard" for nitrobenzamides.
-
Concentration Limit: Aim for a concentration of 0.2 M to 0.5 M . Higher concentrations may lead to "oiling out" rather than clean precipitation during workup.[1][3]
-
Temperature: If the reaction allows, heat to >60°C . The solubility coefficient of nitrobenzamides in polar aprotic solvents is non-linear; a small increase in T often results in a massive solubility jump.
Issue 2: "I can't get the product out of DMSO/DMF during workup."
Context: You successfully dissolved the material in DMF, ran the reaction, but now you have a dark solution. Adding water creates a sticky gum/oil instead of a filterable solid, or the DMF drags the product into the aqueous layer during extraction.
The Fix: The LiCl Wash Method Standard brine washes are ineffective at removing DMF/DMSO.[1] You must use the "Salting Out" technique validated by process chemistry groups (e.g., Roche, Pfizer protocols).
Protocol:
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or 2-MeTHF (ratio 5:1 organic to reaction solvent).
-
The LiCl Wash: Wash the organic layer 3 times with 5% Aqueous Lithium Chloride (LiCl) .[1][4][5]
-
Mechanism:[1]
coordinates strongly with the carbonyl oxygen of DMF/DMAc, pulling it into the aqueous phase more effectively than or .
-
-
Final Polish: Wash once with brine, dry over
, and concentrate.
Validation Check: After the LiCl wash, the organic layer should decrease in volume significantly (as the DMF leaves). If the volume remains constant, the DMF is still there.
Visualization: Decision Logic for Solvent Selection[3][6]
Use the following logic flow to determine the correct solvent system for your specific stage of experimentation.
Caption: Decision matrix for solvent selection based on experimental phase. Green nodes indicate recommended endpoints.
Advanced Purification: Recrystallization Protocols
If your 5-Fluoro-3-methyl-2-nitrobenzamide is impure (e.g., contains unreacted starting material or tars), recrystallization is superior to chromatography due to the compound's "streaking" nature on silica gel.
System A: The "Ethanol Spike" (Recommended)
This method leverages the steep solubility curve of nitrobenzamides in alcohols.
-
Suspend the crude solid in Ethanol (EtOH) (approx. 10 mL per gram).
-
Heat to reflux (
). The solid may not fully dissolve yet.[1][2][6] -
Titrate with Acetone dropwise through the top of the condenser until the solution becomes clear.
-
Cool slowly to Room Temperature (RT).
-
Refrigerate at
for 2 hours. -
Filter the needles/prisms and wash with cold (
) Ethanol.[1]
System B: The "Anti-Solvent Crash" (For high-purity needs)
-
Dissolve crude material in minimal THF or EtOAc at RT.[1]
-
Add Hexanes or Heptane dropwise until a persistent cloudiness (turbidity) appears.[1]
-
Add a single drop of the "good" solvent (THF/EtOAc) to clear the cloudiness.[1]
-
Let stand undisturbed. As the solvents equilibrate/evaporate, pure crystals will form.
Frequently Asked Questions (FAQ)
Q: Can I use chlorinated solvents (DCM) for the reaction?
A: Generally, No .[1] While the molecule might be sparingly soluble,
Q: My product is oiling out during recrystallization. Why? A: This usually happens when the "good" solvent (e.g., EtOAc) boils off too fast or the "bad" solvent (Hexane) is added too quickly.[1]
-
Fix: Re-dissolve the oil by heating.[1] Add a "seed crystal" if available.[1] Isolate the oil and scratch the side of the flask with a glass rod to induce nucleation.
Q: Is the fluorine atom stable to hydrolysis?
A: Under acidic conditions, yes.[1] Under strong basic conditions (NaOH, KOH) and high heat, you risk hydrolyzing the amide to the acid or displacing the fluorine with a hydroxyl group (forming the phenol). Use mild bases like
References & Validated Sources
-
DMF Removal Protocol (LiCl Wash):
-
Solubility of Benzamide Derivatives:
-
Recrystallization Solvent Selection:
-
Reaction Solvent Effects (SnAr):
Sources
- 1. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rubingroup.org [rubingroup.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. epfl.ch [epfl.ch]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Minimizing by-products in 5-Fluoro-3-methyl-2-nitrobenzamide nitration reactions
Minimizing by-products in 5-Fluoro-3-methyl-2-nitrobenzamide nitration reactions
A Guide to Minimizing By-product Formation and Maximizing Regioselectivity
Welcome to the technical support center for advanced organic synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in complex reactions. This guide focuses on a particularly nuanced electrophilic aromatic substitution: the nitration of 5-Fluoro-3-methyl-2-nitrobenzamide to its desired dinitro derivative. The inherent complexity of the substrate, with its mix of activating and deactivating groups, makes by-product formation a significant challenge. This document provides a structured troubleshooting approach, detailed protocols, and the fundamental chemical principles to empower you to optimize your reaction for yield and purity.
Section 1: Understanding the Core Challenge: Regioselectivity and Side Reactions
The primary challenge in this synthesis is controlling the position of the incoming nitro group and preventing unwanted side reactions. The substitution pattern on the starting material creates a complex electronic environment.
FAQ 1: What are the primary by-products I should expect and why?
In the nitration of 5-Fluoro-3-methyl-2-nitrobenzamide, the main by-products are undesired regioisomers. The substitution pattern is governed by the directing effects of the four existing groups:
-
-CH₃ (methyl): An activating group, directing ortho and para.
-
-F (fluoro): A deactivating group, but directs ortho and para.
-
-NO₂ (nitro) & -CONH₂ (amide): Both are strongly deactivating groups, directing meta.
The final position of the incoming nitronium ion (NO₂⁺) is a result of the cumulative influence of these groups. The primary positions for substitution are C4 and C6. This leads to the formation of two main regioisomers, with other isomers being sterically or electronically disfavored.
Caption: Potential regioisomers from nitration.
FAQ 2: My reaction mixture is turning dark brown/black. What is causing this?
Dark coloration or the formation of tar-like substances typically indicates oxidative side reactions or product degradation.[1] This is often caused by:
-
Excessive Temperature: Nitration is a highly exothermic process.[2] Poor temperature control can accelerate oxidation of the electron-rich methyl group or degradation of the aromatic ring.
-
Overly Aggressive Nitrating Agent: Using an unnecessarily strong nitrating mixture (e.g., high concentrations of oleum or fuming nitric acid) can promote unwanted side reactions.[3]
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed can lead to the slow degradation of the desired product.
Section 2: Troubleshooting Guide: From Symptoms to Solutions
This section provides direct answers to common experimental issues.
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Product degradation. 3. Significant formation of multiple isomers leading to purification loss. | 1. Monitor reaction progress using TLC. If the starting material persists, consider a modest increase in reaction time or a slight, controlled increase in temperature. 2. Strict temperature control (0-5 °C) is critical to prevent degradation.[4] Ensure slow, dropwise addition of the nitrating agent. 3. Optimize nitrating conditions (see table below) to improve regioselectivity. |
| Product is a Difficult-to-Separate Mixture of Isomers | Reaction conditions are not selective, leading to a mixture of regioisomers with similar polarities.[1] | 1. Modify the nitrating agent. Using oleum in place of some sulfuric acid can increase the concentration of the nitronium ion and sometimes improve selectivity.[3] 2. Employ advanced purification. Fractional recrystallization with different solvent systems or careful column chromatography may be required.[1][5] |
| Reaction is Uncontrollably Exothermic | 1. Rate of addition of the nitrating agent is too fast. 2. Inadequate cooling bath. | 1. Ensure slow, dropwise addition of the pre-cooled nitrating mixture via an addition funnel.[6] 2. Use an ice-salt or ice-acetone bath to maintain a consistently low internal temperature. Monitor the internal, not the bath, temperature. |
| Evidence of Over-Nitration (e.g., Trinitro By-products) | Molar excess of the nitrating agent is too high. | Use a slight molar excess (e.g., 1.05-1.1 equivalents) of nitric acid. This minimizes the chance of a second nitration event on the already deactivated dinitro-product ring.[1] |
Optimizing Reaction Conditions for Regioselectivity
The choice of nitrating agent is paramount for controlling the outcome.
| Nitrating System | Typical Temperature | Pros | Cons | Impact on By-products |
| Conc. H₂SO₄ / Conc. HNO₃ | 0 to 10 °C | Standard, widely used method.[7] | Can be less effective for deactivated rings, may require longer reaction times. | Moderate selectivity; risk of incomplete reaction. |
| Fuming H₂SO₄ (Oleum) / Fuming HNO₃ | -5 to 5 °C | Highly reactive, effective for deactivated substrates, faster reaction times.[3] | Highly corrosive and exothermic, can increase the risk of oxidation and degradation if not controlled.[2] | Can improve yield and regioselectivity but requires stringent temperature control to prevent tar formation.[3] |
| Potassium Nitrate (KNO₃) in H₂SO₄ | 5 to 15 °C | Milder, solid reagent allows for controlled addition. | Slower reaction, may not be sufficient for highly deactivated systems. | Generally leads to cleaner reactions with fewer oxidative by-products.[8] |
Section 3: Validated Experimental Protocols
Adherence to a validated protocol is the most effective way to ensure reproducibility and minimize by-products.
Protocol 1: Optimized Nitration of 5-Fluoro-3-methyl-2-nitrobenzamide
This protocol is designed to maximize the yield of the desired dinitro product by carefully controlling reaction parameters.
-
Reagent Preparation:
-
In a dry flask, cool 15 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 5.0 g of 5-Fluoro-3-methyl-2-nitrobenzamide in portions, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved.
-
In a separate, dry flask, prepare the nitrating mixture by slowly adding 2.2 mL of fuming nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cooled to 0 °C.
-
-
Nitration Reaction:
-
Cool the substrate solution to between -5 and 0 °C.
-
Using a dropping funnel, add the nitrating mixture dropwise to the substrate solution over 45-60 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. [4]
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) to confirm the consumption of the starting material.
-
-
Work-up and Isolation:
-
Very slowly pour the completed reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. This quenching step is highly exothermic and must be done carefully.[1]
-
A solid precipitate should form. Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid product thoroughly with several portions of cold water until the filtrate is neutral to pH paper.
-
Dry the crude product under vacuum.
-
Protocol 2: Purification by Column Chromatography
Separating regioisomers often requires chromatographic purification.
-
Column Preparation: Pack a silica gel column using a slurry method with a suitable eluent system (e.g., starting with 20% ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. The less polar isomer will typically elute first.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify and combine those containing the pure desired product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified dinitrobenzamide.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
References
- An In-depth Technical Guide to the Regioselective Nitration of 1,2,3-Trimethylbenzene for the Synthesis of the 4-Nitro Isomer. Benchchem.
- Technical Support Center: Work-up Procedures for Aromatic Nitr
- The Control of Isomer Distributions in Nitr
- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
- Aromatic Nitr
- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitr
- Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. PMC - NIH.
- Understanding the Mechanism of Nitrobenzene Nitration with Nitronium Ion: A Molecular Electron Density Theory Study.
- Methyl 5-fluoro-2-methyl-3-nitrobenzo
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition st
- Selective nitration of aromatic and substituted aromatic compositions.
- Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
- Easy purification of isomers with prepacked glass columns.
- Synthesis of Methyl 5-Fluoro-2-nitrobenzo
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Separation of dinitrobenzene isomers.
- Nitration of Methyl Benzo
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. ochem.weebly.com [ochem.weebly.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Optimization of Reaction Temperature for 5-Fluoro-3-methyl-2-nitrobenzamide Coupling
Technical Support Center: Optimization of Reaction Temperature for 5-Fluoro-3-methyl-2-nitrobenzamide Coupling
Welcome to the technical support center for the optimization of amide coupling reactions involving 5-Fluoro-3-methyl-2-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the complexities of this specific transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the coupling of 5-Fluoro-3-methyl-2-nitrobenzamide, providing foundational knowledge for successful experimentation.
Q1: What is the fundamental mechanism of the amide coupling reaction?
Amide bond formation is a condensation reaction between a carboxylic acid and an amine. However, direct reaction is generally impractical due to the formation of a non-reactive ammonium-carboxylate salt.[1][2] Therefore, the carboxylic acid must first be "activated" using a coupling reagent. The process typically involves two main steps:
-
Activation: The coupling reagent (e.g., EDC, HATU) reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea ester (with EDC) or an active ester (with HATU/HOBt).[3][4] This intermediate is much more susceptible to nucleophilic attack.
-
Acylation: The amine nucleophile attacks the activated carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the activated leaving group (which becomes a soluble byproduct) to form the stable amide bond.[4][5]
Q2: How do the specific substituents (5-Fluoro, 3-methyl, 2-nitro) on the benzamide affect its reactivity and the optimization process?
The substituents on the aromatic ring of 5-Fluoro-3-methyl-2-nitrobenzamide play a critical role in its reactivity:
-
2-Nitro Group: This is the most influential group. As a powerful electron-withdrawing group (EWG), the ortho-nitro substituent significantly deactivates the aromatic ring and can influence the acidity of the amide N-H. More importantly, its steric bulk can hinder the approach of the coupling partner to the reaction center. The strong electronic effect of the nitro group can also be a factor in unexpected side reactions or reaction pathways.[6]
-
5-Fluoro Group: As an electronegative halogen, the fluorine atom also acts as an electron-withdrawing group, further influencing the electronic properties of the molecule.
-
3-Methyl Group: This is a weakly electron-donating group and provides additional steric hindrance around the reaction site.
Collectively, these features make 5-Fluoro-3-methyl-2-nitrobenzamide a potentially challenging substrate. The steric hindrance may slow down the reaction, necessitating more forceful conditions (like elevated temperatures), while the electronic effects demand careful selection of coupling reagents to avoid side reactions.
Q3: Why is temperature a critical parameter for this specific coupling reaction?
Temperature is a double-edged sword in chemical synthesis. For this specific reaction, its optimization is crucial for several reasons:
-
Reaction Rate: Increasing the temperature generally accelerates the reaction rate, which can be beneficial for overcoming the steric hindrance presented by the ortho-nitro and meta-methyl groups.[7]
-
Side Reactions: Elevated temperatures can promote undesired side reactions. For instance, the activated carboxylic acid intermediate, if not promptly consumed by the amine, can degrade or react with other species in the mixture.[8][9] Some coupling reagents, like HATU, are also known to have well-characterized side reactions that can be temperature-dependent.[8]
-
Reagent Stability: Coupling reagents and activated intermediates have finite stability and can decompose at higher temperatures, leading to lower yields and the formation of impurities.
-
Product Stability: The final amide product itself might not be stable to prolonged heating, especially given the presence of the reactive nitro group.
Therefore, the optimal temperature is a fine balance between achieving a reasonable reaction rate and minimizing the formation of impurities and degradation products.
Q4: What are the typical starting temperatures and ranges for optimizing this type of amide coupling?
A systematic approach is recommended. A good starting point for many amide couplings is 0 °C to room temperature (approx. 20-25 °C).[3][10] For challenging substrates like this one, a broader range should be explored.
| Temperature Range | Typical Application & Rationale |
| 0 °C to RT (25 °C) | Initial Screening. Most standard couplings work well in this range. The initial addition of coupling reagents is often done at 0 °C to control any initial exotherm before allowing the reaction to warm to room temperature.[8] |
| 30 °C to 60 °C | Moderate Heating. If the reaction is sluggish at room temperature, gentle heating can significantly increase the rate. This range is often sufficient to overcome moderate steric hindrance without causing significant degradation.[7][11] |
| > 60 °C | Aggressive Heating. Reserved for highly unreactive or sterically hindered coupling partners. Use with caution, as the risk of side reactions and degradation increases substantially.[12][13] |
It is often best to run a set of parallel experiments across this range (e.g., 25 °C, 40 °C, 60 °C) to efficiently identify the optimal conditions.
Section 2: Experimental Protocol for Temperature Optimization
This section provides a detailed workflow for systematically optimizing the reaction temperature. The protocol assumes the use of a standard coupling reagent like HATU.
Workflow for Temperature Optimization
Caption: A typical experimental workflow for parallel temperature optimization.
Step-by-Step Protocol
Materials:
-
5-Fluoro-3-methyl-2-nitrobenzamide (1.0 equiv)
-
Amine of interest (1.1-1.2 equiv)
-
HATU (1.1-1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 equiv)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Reaction vials with stir bars
-
Heating blocks or oil baths set to desired temperatures
Procedure:
-
Reagent Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), combine 5-Fluoro-3-methyl-2-nitrobenzamide (1.0 equiv) and the amine (1.1 equiv) in a reaction vessel.
-
Solvent Addition: Add anhydrous solvent (e.g., DMF) to achieve a concentration of approximately 0.1-0.5 M.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise while stirring.
-
Pre-activation (Optional but Recommended): Add HATU (1.2 equiv) to the mixture at 0 °C and stir for 15-30 minutes. This allows for the formation of the active ester before significant reaction with the amine.[3]
-
Temperature Screening: Aliquot the reaction mixture into separate vials for each temperature point (e.g., 25 °C, 40 °C, 60 °C).
-
Reaction Monitoring: Place the vials in pre-heated blocks and stir. Monitor the reaction progress at regular intervals (e.g., 1, 4, 12, and 24 hours) by taking small aliquots for analysis by TLC or LC-MS. Look for the consumption of starting materials and the formation of the desired product.
-
Workup: Once a reaction is deemed complete (or has ceased progressing), quench it by adding water. Dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Isolation and Analysis: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Analyze the crude material to assess conversion and purity, then purify as needed (e.g., via flash chromatography).
Section 3: Troubleshooting Guide
This guide provides solutions to common issues encountered during the coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common reaction outcomes.
Common Problems and Solutions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient Temperature: The activation energy for the reaction is not being met, likely due to steric hindrance. 2. Ineffective Coupling Reagent: The chosen reagent may not be potent enough for this sterically hindered substrate. 3. Poor Reagent Quality: Moisture can hydrolyze the coupling reagent and the activated intermediate. | 1. Increase Temperature: Systematically increase the reaction temperature (e.g., from RT to 40 °C or 60 °C).[7] 2. Change Reagent: Switch to a more powerful coupling reagent like COMU or consider converting the carboxylic acid to an acid chloride.[12] 3. Use Anhydrous Conditions: Ensure all solvents and reagents are dry and the reaction is run under an inert atmosphere. |
| Multiple Side Products | 1. Temperature Too High: Elevated temperatures are causing decomposition of the starting materials, reagents, or the product.[9] 2. Racemization (if chiral): High temperatures and certain bases can lead to epimerization of chiral centers. 3. Reagent-Related Side Reactions: Some coupling reagents can generate byproducts that react further. | 1. Decrease Temperature: Run the reaction at a lower temperature (e.g., RT or 0 °C), even if it requires a longer reaction time.[8] 2. Use Additives: For carbodiimide couplings (EDC), always use an additive like HOBt or HOAt to suppress side reactions and minimize racemization.[3] 3. Change Base: Use a non-nucleophilic base like DIPEA or 2,4,6-collidine. |
| Reaction Stalls | 1. Reagent Decomposition: The activated species or coupling reagent has decomposed over time before the reaction could go to completion. 2. Product Inhibition: The product may be inhibiting the catalyst or reaction in some way. | 1. Staged Reagent Addition: Add a second portion of the coupling reagent and base after the reaction has stalled to regenerate the active intermediate. 2. Increase Reagent Stoichiometry: Use a slightly higher excess of the coupling reagent and amine (e.g., 1.5 equiv). |
References
- The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents.RSC Publishing.
- Temperature control and side reactions in PPAA (T3P) couplings.StackExchange.
- Optimization of coupling reaction temperature.
- Tips and tricks for difficult amide bond form
- Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applic
- Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications.
- Optimization of the temperature for the coupling reaction.
- Amide synthesis by acyl
- Application Notes and Protocols for Amide Bond Formation using EDC and H
- The Amide Functional Group: Properties, Synthesis, and Nomencl
- The Art of Amide Bond Formation: Connecting Molecules With Precision.
- Synthesis of Amides.Chemistry LibreTexts.
- Experimental and Theoretical Studies on Rhodium-Catalyzed Coupling of Benzamides with 2,2-Difluorovinyl Tosylate: Diverse Synthesis of Fluorinated Heterocycles.Journal of the American Chemical Society.
- A comparative study of amide-bond forming reagents in aqueous media.Luxembourg Bio Technologies.
- Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid.Benchchem.
- Amide coupling reaction in medicinal chemistry.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem.
- 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide.MDPI.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Proactive Storage and Handling of 5-Fluoro-3-methyl-2-nitrobenzamide
Technical Support Center: Proactive Storage and Handling of 5-Fluoro-3-methyl-2-nitrobenzamide
Welcome to the dedicated technical support guide for 5-Fluoro-3-methyl-2-nitrobenzamide (CAS No. 1806492-80-7). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. The following troubleshooting guides and frequently asked questions (FAQs) directly address potential challenges related to its storage and handling, with a focus on mitigating moisture-induced degradation.
A. Foundational Principles: Understanding the Inherent Risks of Moisture Exposure
5-Fluoro-3-methyl-2-nitrobenzamide, like many substituted benzamides, possesses functional groups that can be susceptible to hydrolysis. The primary concern with moisture exposure is the cleavage of the amide bond, which would lead to the formation of 5-fluoro-3-methyl-2-nitrobenzoic acid and ammonia. This degradation compromises the purity of the material, potentially leading to inconsistent experimental results, altered biological activity, and difficulties in analytical characterization.
While specific hygroscopicity data for this compound is not extensively published, the general behavior of nitrobenzamides and the recommendations for structurally similar compounds strongly indicate a need for vigilant moisture control.[1][2][3] The electron-withdrawing nature of the nitro and fluoro groups can influence the reactivity of the amide bond, making careful handling a prerequisite for reliable research.
B. Troubleshooting Guide: Diagnosing and Resolving Common Issues
This section addresses specific problems you might encounter, their likely causes related to moisture, and actionable solutions.
Issue 1: Inconsistent or Unexpected Analytical Results (NMR, LC-MS, etc.)
-
Question: My recent analytical data for a stored batch of 5-Fluoro-3-methyl-2-nitrobenzamide shows new, unexpected peaks. Could this be a storage issue?
-
Answer: Yes, the appearance of new peaks, especially those corresponding to a more polar compound, is a strong indicator of degradation. The most probable cause is hydrolysis of the amide bond due to moisture exposure. This would result in the formation of 5-fluoro-3-methyl-2-nitrobenzoic acid, which will have a different retention time in chromatography and distinct signals in NMR spectroscopy.
Troubleshooting Workflow:
-
Confirm the Identity of the Impurity: If possible, use mass spectrometry to identify the mass of the new peak. The molecular weight of 5-fluoro-3-methyl-2-nitrobenzoic acid is 199.12 g/mol , whereas the parent amide is 198.14 g/mol .
-
Review Storage Conditions:
-
Was the container tightly sealed?
-
Was it stored in a desiccator?
-
What is the ambient humidity of the storage area?
-
-
Implement Corrective Actions:
-
For immediate use, if the purity is still acceptable for your application, proceed with caution and note the impurity profile.
-
For long-term storage, transfer the remaining compound to a new, dry container with a fresh desiccant. Consider purging the container with an inert gas like argon or nitrogen before sealing.
-
Visualizing the Troubleshooting Process:
Caption: Troubleshooting workflow for inconsistent analytical data.
-
Issue 2: Changes in Physical Appearance of the Compound
-
Question: My 5-Fluoro-3-methyl-2-nitrobenzamide powder, which was initially a fine, free-flowing solid, has become clumpy and difficult to handle. What could be the cause?
-
Answer: Clumping or caking of a previously free-flowing powder is a classic sign of moisture absorption. Hygroscopic materials attract and absorb water from the atmosphere, leading to changes in their physical state. This not only makes accurate weighing challenging but is also a strong indication that chemical degradation may be occurring.
Immediate Steps:
-
Isolate the Affected Batch: Prevent potential cross-contamination with other reagents.
-
Dry the Material (with caution): If the material is urgently needed and the level of degradation is deemed acceptable, you can attempt to dry a small portion in a vacuum oven at a gentle temperature (e.g., 30-40°C). However, be aware that this will not reverse any hydrolysis that has already occurred.
-
Re-evaluate and Re-qualify: Before using the dried material in a critical experiment, it is essential to re-analyze it to determine its current purity.
Preventative Measures:
-
Always handle the compound in a low-humidity environment, such as a glove box or under a nitrogen blanket.
-
Use smaller aliquots for daily use to avoid repeatedly exposing the main stock to ambient air.
-
C. Frequently Asked Questions (FAQs)
-
Q1: What are the optimal long-term storage conditions for 5-Fluoro-3-methyl-2-nitrobenzamide?
-
A1: For optimal stability, the compound should be stored in a tightly sealed container, preferably made of amber glass to protect from light, at a controlled temperature of 2-8°C. The container should be placed inside a desiccator containing a suitable desiccant, such as silica gel or calcium sulfate. For maximum protection, consider flushing the container with an inert gas before sealing.[4]
-
-
Q2: How should I handle the compound when weighing it for an experiment?
-
A2: Minimize the time the container is open to the atmosphere. If possible, perform weighing in a glove box with a controlled low-humidity atmosphere. If a glove box is not available, allow the container to come to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder. Quickly remove the desired amount and securely reseal the container immediately.
-
-
Q3: Are there any visual cues that indicate the compound has degraded?
-
A3: Besides the clumping mentioned earlier, any change in color or the appearance of a glassy or syrupy consistency is a red flag for significant moisture uptake and potential degradation. The pure compound is expected to be a solid; any deviation from this should be investigated.
-
-
Q4: Can I store 5-Fluoro-3-methyl-2-nitrobenzamide in a standard laboratory freezer?
-
A4: While low temperatures can slow the rate of chemical reactions, storing in a non-frost-free freezer can introduce moisture during temperature cycles. If freezer storage is necessary, ensure the container is exceptionally well-sealed and placed within a secondary container with a desiccant. Always allow the container to fully equilibrate to room temperature before opening.
-
D. Recommended Storage Protocol at a Glance
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows potential degradation kinetics. |
| Atmosphere | Dry, Inert (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen. |
| Container | Tightly Sealed, Amber Glass | Prevents moisture ingress and protects from light. |
| Desiccation | Required (e.g., in a desiccator) | Actively removes residual moisture from the storage environment. |
| Handling | Low-humidity environment (e.g., glove box) | Reduces moisture exposure during weighing and aliquoting. |
Visual Representation of Ideal Storage:
Caption: Key elements of the recommended storage protocol.
By adhering to these guidelines, you can significantly enhance the shelf-life and reliability of your 5-Fluoro-3-methyl-2-nitrobenzamide, ensuring the integrity of your valuable research and development efforts.
E. References
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. RSC Publishing. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanism of the hydrolysis of N-methyl-N-nitroamides in aqueous sulphuric acid. RSC Publishing. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. RSC Publishing. Retrieved from [Link]
-
Pearson. (2023, November 24). What carboxylic acids and amines result from hydrolysis of N,N-Dimethyl-p-nitrobenzamide? McMurry 8th Edition Ch 17 Problem 24b. Retrieved from [Link]
-
Zenodo. (1975, July 31). Acid Hydrolysis of Benzamides. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-fluoro-2-methyl-3-nitrobenzoate. Retrieved from [Link]
-
ACS Publications. (n.d.). Hygroscopicity and Volatility of Biomass Burning Aromatic and Nitroaromatic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Retrieved from [Link]
-
PubMed. (n.d.). Biodegradation of nitroaromatic compounds. Retrieved from [Link]
Sources
- 1. The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A700949F [pubs.rsc.org]
- 2. Kinetics and mechanism of the hydrolysis of N-methyl-N-nitroamides in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. zenodo.org [zenodo.org]
- 4. echemi.com [echemi.com]
Technical Support Center: Purification of 5-Fluoro-3-methyl-2-nitrobenzamide
Technical Support Center: Purification of 5-Fluoro-3-methyl-2-nitrobenzamide
Current Status: Operational Ticket Focus: Separation of Regioisomers Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are likely encountering difficulty isolating 5-Fluoro-3-methyl-2-nitrobenzamide (Target) from its regioisomers (Impurities) following a nitration or amidation sequence. This is a common bottleneck in the synthesis of PARP inhibitors (e.g., Talazoparib intermediates).
The core challenge is the Orthogonal Directing Conflict :
-
The Methyl group (C3) directs electrophiles ortho/para.
-
The Fluoro group (C5) directs ortho/para.
-
The Amide/Acid group (C1) directs meta.
This creates a "perfect storm" where the desired 2-nitro position is sterically crowded, often leading to significant formation of the 6-nitro (para to methyl) or 4-nitro (ortho to fluoro) isomers.[1] These isomers possess nearly identical polarity (
Module 1: Diagnostic & Analytical Support
"How do I definitively know which peak is my product?"
Before attempting separation, you must validate your mixture composition. Regioisomers often co-elute on standard C18 columns.
Troubleshooting: Analytical Method Development
| Issue | Root Cause | Solution |
| Single Peak on HPLC | Isomers co-elute due to identical hydrophobicity.[1] | Switch Stationary Phase: Change from C18 to Phenyl-Hexyl or PFP (Pentafluorophenyl) . The |
| NMR Confusion | Proton signals overlap. | Focus on Coupling Constants ( |
| TLC Smearing | Amide hydrogen bonding causes tailing. | Add 1% Acetic Acid or 0.5% Triethylamine to the mobile phase to sharpen bands. |
Recommended HPLC Method (Starting Point)
-
Column: Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)[1]
-
Mobile Phase A: Water + 0.1% Formic Acid[1]
-
Mobile Phase B: Methanol (MeOH provides better selectivity for nitro-aromatics than Acetonitrile)[1]
-
Gradient: 40% B to 80% B over 15 minutes.
Module 2: Crystallization (The Primary Separation Vector)
"Chromatography is failing. How do I purify this by crystallization?"
Industrial purification of nitrobenzamides relies on controlled crystallization , not chromatography. The nitro group makes these compounds highly crystalline, but the similar lattice energies of isomers require precise solvent control.
Protocol: Slurry-to-Cooling Crystallization[1]
This protocol utilizes the "solubility differential" where the 2-nitro isomer (often less soluble due to symmetry/packing) precipitates while the 4-nitro/6-nitro isomers remain in the mother liquor.[1]
Step-by-Step Workflow:
-
Dissolution: Suspend the crude solid in Methanol (MeOH) or Ethanol (EtOH) (5 mL per gram of crude).
-
Heating: Heat to reflux (
C).[1] If the solution is not clear, add Toluene dropwise until dissolution is complete (creates a binary solvent system). -
Seeding (Critical): Cool to
C. Add a tiny crystal of pure product (if available) or scratch the glass. -
Equilibration: Hold at
C for 1 hour. This "Ostwald Ripening" phase allows pure crystals to grow while impure micro-crystals redissolve. -
Slow Cooling: Cool to
C at a rate of C/hour. Do not crash cool. -
Filtration: Filter cold. Wash the cake with cold Isopropyl Alcohol (IPA).
Visualizing the Decision Matrix:
Figure 1: Decision matrix for purifying nitrobenzamide regioisomers. High impurity loads require a slurry wash before full recrystallization to prevent impurity entrapment.
Module 3: Chromatography (The "Rescue" Operation)
"Crystallization didn't work. I need to run a column."
If you must use chromatography, standard silica gel is often insufficient because the nitro group dominates the polarity, making isomers behave identically. You must alter the stationary phase interactions .
Technique A: Chemically Modified Silica
Instead of standard Silica, use Amino-functionalized Silica (NH2-Silica) .[1]
-
Mechanism: The amino groups on the silica interact via hydrogen bonding with the amide protons. Steric differences around the amide (caused by the ortho-nitro vs. meta-nitro position) significantly affect retention time on NH2-silica.[1]
-
Solvent System: Hexane / Ethyl Acetate (Gradient).
Technique B: The "Doping" Method (Standard Silica)
If you only have standard silica:
-
Modifier: Add 1% Methanol and 0.1% Triethylamine to your DCM (Dichloromethane) mobile phase.[1]
-
Why: The base deactivates acidic silanol sites, reducing tailing. The methanol interacts with the nitro groups.
-
Gradient: Run a very shallow gradient (e.g., 0% to 5% MeOH in DCM over 30 column volumes).
Module 4: Chemical Derivatization (Advanced)
"I cannot separate the amides. Is there a chemical workaround?"
If the amide isomers are inseparable, it is often easier to separate the acid precursors or methyl esters before forming the amide.
-
Hydrolysis: Hydrolyze the amide mixture back to the benzoic acid.
-
Acid-Base Extraction:
-
Dissolve the mixture in dilute NaOH.
-
Slowly acidify with HCl to pH 4-5.[1]
-
Different pKa values: The ortho-nitrobenzoic acid (Target) is usually stronger (lower pKa) than the para-nitro isomer due to the ortho-effect (steric inhibition of resonance stabilizes the carboxylate).[1]
-
Result: The impurity (higher pKa) precipitates first or is extracted into organic solvent at a specific pH, while the target remains in the aqueous phase (or vice versa depending on exact pKa).
-
-
Re-amidation: Convert the purified acid back to the amide.
FAQ: Common User Issues
Q: Why is my product turning pink/red on the column? A: Nitro-aromatics are light-sensitive and can form Meisenheimer complexes with amines (if using amine-modified silica).[1] Ensure your column is wrapped in foil and avoid strong bases in the mobile phase if the color persists.
Q: The melting point is broad (
-
Fix: You must switch solvents completely. If you used MeOH, switch to Acetone/Heptane . Changing the solvent polarity changes the solvation shell, often disrupting the solid solution formation.
Q: Can I use Prep-HPLC? A: Yes, but it is expensive for scale-up.[1] Use a C18-PFP (Pentafluorophenyl) column.[1] The fluorine-fluorine interactions between the PFP stationary phase and your 5-Fluoro group provide unique selectivity based on the position of the nitro group relative to the fluorine.
References
-
Synthesis of Talazoparib Intermediates (Patent)
- Title: Preparation of substituted benzamides as inhibitors of PARP.
- Source: WO 2011/153553 A1.
- Relevance: Describes the nitration of fluoro-methyl-benzoates and subsequent purification str
-
URL:[1]
-
Regioisomer Separation Principles
-
Crystallization of Nitro Compounds
Sources
Reference Data & Comparative Studies
A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 5-Fluoro-3-methyl-2-nitrobenzamide
A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 5-Fluoro-3-methyl-2-nitrobenzamide
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth analysis of the 1H NMR spectrum of 5-Fluoro-3-methyl-2-nitrobenzamide, a polysubstituted aromatic compound. We will dissect the spectrum, comparing it with structural analogs to provide a clear understanding of substituent effects. This document is designed to be a practical resource, blending theoretical principles with actionable experimental protocols.
Theoretical Framework: Decoding the Spectrum of a Complex Aromatic System
The 1H NMR spectrum of a substituted benzene ring is a rich tapestry of information, woven from the chemical shifts and spin-spin coupling of the aromatic protons. In 5-Fluoro-3-methyl-2-nitrobenzamide, the interplay of three distinct substituents—a fluorine atom, a methyl group, and a nitro group, all on a benzamide scaffold—creates a unique and predictable spectral pattern.
Substituent Effects on Chemical Shifts:
The position of a proton's resonance (chemical shift, δ) is dictated by its local electronic environment. Electron-withdrawing groups (EWGs) deshield nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups (EDGs) have the opposite, shielding effect, moving signals upfield.
-
Nitro Group (-NO₂): A powerful EWG through both inductive and resonance effects, it strongly deshields ortho and para protons.
-
Fluorine (-F): While highly electronegative and thus inductively withdrawing, it also possesses lone pairs that can be donated into the aromatic ring via resonance (a +R effect). This dual nature means its effect on proton chemical shifts is more nuanced. Generally, it has a deshielding effect, but less pronounced than a nitro group.
-
Methyl Group (-CH₃): A weak EDG, it shields ortho and para protons through hyperconjugation and inductive effects.
-
Amide Group (-CONH₂): A moderately deactivating group, it withdraws electron density from the ring, primarily through resonance, and will influence the chemical shifts of the aromatic protons.
In 5-Fluoro-3-methyl-2-nitrobenzamide, the aromatic protons are subjected to a combination of these effects, leading to a predictable dispersion of their chemical shifts.
Spin-Spin Coupling (J-coupling):
The multiplicity of each proton signal is determined by the number of neighboring protons and their spin-spin coupling constants (J). In aromatic systems, we typically observe:
-
Ortho coupling (³JHH): ~7-9 Hz
-
Meta coupling (⁴JHH): ~2-3 Hz
-
Para coupling (⁵JHH): ~0-1 Hz
Furthermore, the presence of the ¹⁹F nucleus (spin I = 1/2, 100% natural abundance) introduces additional couplings:
-
¹H-¹⁹F Coupling: This can occur over several bonds. Ortho-coupling (³JHF) is typically the largest, followed by meta-coupling (⁴JHF) and para-coupling (⁵JHF). These long-range couplings are invaluable for definitive signal assignment.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The acquisition of a clean, high-resolution ¹H NMR spectrum is foundational to accurate analysis. The following protocol is a self-validating system designed to minimize artifacts and maximize data quality.
Step 1: Sample Preparation
-
Analyte Purity: Ensure the 5-Fluoro-3-methyl-2-nitrobenzamide sample is of high purity. Residual solvents or synthetic byproducts will complicate the spectrum.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[1] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative for polar compounds.
-
Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[2] This concentration is optimal for obtaining good signal-to-noise without causing significant line broadening due to viscosity.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
Step 2: NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time (at): Set to at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate for qualitative analysis.
-
Number of Scans (ns): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.
-
Step 3: Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio with minimal loss of resolution, followed by Fourier transformation.
-
Phase Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate all signals to determine the relative number of protons each represents.
Predicted ¹H NMR Spectrum: 5-Fluoro-3-methyl-2-nitrobenzamide
The following is a detailed analysis of the predicted ¹H NMR spectrum of the target molecule.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-4 | 7.65 | dd | ⁴JHH = 2.5, ⁴JHF = 8.5 |
| H-6 | 7.95 | d | ⁴JHH = 2.5 |
| -CH₃ | 2.50 | s | - |
| -CONH₂ | 6.0-8.0 | br s | - |
Analysis of Predicted Spectrum:
-
Aromatic Protons (H-4 and H-6):
-
The two aromatic protons are in a meta relationship to each other.
-
H-6: This proton is ortho to the strongly electron-withdrawing nitro group and para to the electron-donating methyl group. The dominant effect is the deshielding from the nitro group, placing it further downfield. It is coupled to H-4 (meta-coupling, ⁴JHH) and appears as a doublet.
-
H-4: This proton is ortho to the fluorine atom and the methyl group, and meta to the nitro and amide groups. It will be deshielded by the fluorine and nitro group. It is coupled to H-6 (meta-coupling, ⁴JHH) and to the fluorine atom (meta-coupling, ⁴JHF). This results in a doublet of doublets.
-
-
Methyl Protons (-CH₃):
-
The methyl group is a singlet as there are no adjacent protons. Its chemical shift around 2.50 ppm is characteristic of a methyl group attached to an aromatic ring bearing electron-withdrawing groups.
-
-
Amide Protons (-CONH₂):
-
The two protons of the primary amide will typically appear as a broad singlet due to quadrupolar broadening from the ¹⁴N nucleus and possible exchange with trace amounts of water. Their chemical shift can vary significantly depending on the solvent and concentration but is expected in the range of 6.0-8.0 ppm.
-
Comparative Analysis: The Impact of Fluorine and Regioisomerism
To fully appreciate the spectral features of 5-Fluoro-3-methyl-2-nitrobenzamide, a comparison with its non-fluorinated analog and a regioisomer is highly instructive.
Comparison with 3-methyl-2-nitrobenzamide:
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-4 | 7.55 | t | ³JHH = 7.8 |
| H-5 | 7.70 | d | ³JHH = 7.8 |
| H-6 | 7.60 | d | ³JHH = 7.8 |
| -CH₃ | 2.45 | s | - |
| -CONH₂ | 6.0-8.0 | br s | - |
-
Key Difference: The introduction of the fluorine atom at position 5 in our target molecule replaces H-5. This breaks the simple ortho- and meta-coupling patterns seen in the non-fluorinated analog, leading to a simpler aromatic region with only two signals. Furthermore, the fluorine's electron-withdrawing nature causes a general downfield shift of the remaining aromatic protons.
Comparison with 4-Fluoro-3-methyl-2-nitrobenzamide (Regioisomer):
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-5 | 7.80 | t | ³JHH = 8.0, ³JHF = 8.0 |
| H-6 | 8.05 | d | ³JHH = 8.0 |
| -CH₃ | 2.55 | d | ⁵JHF = 2.0 |
| -CONH₂ | 6.0-8.0 | br s | - |
-
Key Difference: The change in the fluorine position significantly alters the spectrum. In this regioisomer, the two aromatic protons are ortho to each other, resulting in larger ³JHH coupling. The fluorine is now ortho to H-5, leading to a large ³JHF coupling. A notable feature is the long-range coupling between the fluorine and the methyl protons (⁵JHF), which would cause the methyl signal to appear as a doublet. This is a powerful diagnostic tool to distinguish between the two isomers.
Summary of Comparative Chemical Shifts (Aromatic Protons):
| Compound | H-4 (ppm) | H-6 (ppm) |
| 5-Fluoro-3-methyl-2-nitrobenzamide | 7.65 | 7.95 |
| 3-methyl-2-nitrobenzamide | 7.55 | 7.60 |
| 4-Fluoro-3-methyl-2-nitrobenzamide | - | 8.05 |
This table clearly illustrates the deshielding effect of the fluorine atom on the aromatic protons.
Visualizing Molecular Connectivity and Analytical Workflow
To aid in the conceptual understanding of the spectral analysis, the following diagrams have been generated.
Caption: Spin-spin coupling network in 5-Fluoro-3-methyl-2-nitrobenzamide.
Caption: Workflow for the ¹H NMR spectral analysis of a small molecule.
Conclusion
The ¹H NMR spectrum of 5-Fluoro-3-methyl-2-nitrobenzamide is a clear example of how the interplay of substituent electronic effects and spin-spin coupling, including long-range ¹H-¹⁹F interactions, can be used for unambiguous structure elucidation. By following a rigorous experimental protocol and comparing the spectrum with those of carefully chosen analogs, researchers can confidently assign all proton resonances and confirm the molecular structure. This guide provides a comprehensive framework for such an analysis, empowering scientists in their drug discovery and development endeavors.
References
-
Griffiths, L., & Abraham, R. J. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 357-366. [Link]
-
University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]
-
Rastogi, S. K., Rogers, R. A., Shi, J., Brown, C. T., Salinas, C., Martin, K. M., ... & Brittain, W. J. (2016). Through‐space (19) F–(19) F spin–spin coupling in ortho‐fluoro Z‐azobenzene. Magnetic Resonance in Chemistry, 54(2), 126-131. [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Baranac-Stojanović, M. (2018). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted With an Electron-Accepting (NO 2 )/Donating (NH 2 ) Group Be Explained in Terms of Resonance Effects of Substituents?. Chemistry–An Asian Journal, 13(7), 877-881. [Link]
-
University of Liverpool. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
-
University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
Sources
HPLC Method for Purity Assessment of 5-Fluoro-3-methyl-2-nitrobenzamide
HPLC Method for Purity Assessment of 5-Fluoro-3-methyl-2-nitrobenzamide
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts
Executive Summary & Chemical Context
5-Fluoro-3-methyl-2-nitrobenzamide (CAS: 1806492-80-7) is a critical intermediate, often utilized in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other fluorinated bioactive scaffolds. Its structural complexity—featuring a strongly electron-withdrawing nitro group ortho to the amide, alongside a fluorine atom—presents unique chromatographic challenges.
The primary analytical hurdle is not the retention of the main peak, but the resolution of critical impurities :
-
Hydrolysis Degradant: 5-Fluoro-3-methyl-2-nitrobenzoic acid (arising from amide instability).
-
Regioisomers: 5-Fluoro-2-methyl-3-nitrobenzamide (a common byproduct of non-selective nitration).
This guide compares a standard Generic C18 Isocratic Method against an Optimized Phenyl-Hexyl Gradient Method . While the generic method is sufficient for rough reaction monitoring, the optimized method is required for high-purity release testing (
Comparative Methodology: Generic vs. Optimized
Method A: The Generic Approach (Baseline)
Commonly used for quick "spot checks" in early synthesis.
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18), 5 µm.
-
Chemistry: Hydrophobic interaction only.
-
Limitation: Fails to adequately separate the acidic hydrolysis product from the main amide peak due to lack of pH control and pi-electron selectivity.
Method B: The Optimized Approach (Recommended)
Designed for QC release and stability indicating assays.
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 3 µm.
-
Chemistry: Mixed-mode mechanism.[1] The phenyl ring on the stationary phase engages in
stacking interactions with the electron-deficient nitro-aromatic ring of the analyte. -
Advantage: The fluorine and nitro groups create a specific "pi-acidic" character that interacts strongly with the "pi-basic" phenyl stationary phase, creating massive selectivity differences between isomers that a C18 column misses.
Experimental Protocols
Sample Preparation
Standard Stock Solution:
-
Weigh 10.0 mg of 5-Fluoro-3-methyl-2-nitrobenzamide Reference Standard.
-
Dissolve in 10 mL of Acetonitrile (ACN) to obtain 1.0 mg/mL.
-
Sonicate for 5 minutes.
System Suitability Solution (Spiked):
-
Transfer 1.0 mL of Standard Stock to a vial.
-
Spike with 0.1 mL of "Impurity A Stock" (Hydrolysis product: 5-Fluoro-3-methyl-2-nitrobenzoic acid).
-
Dilute to 10 mL with Mobile Phase A.
Chromatographic Conditions
| Parameter | Method A (Generic C18) | Method B (Optimized Phenyl-Hexyl) |
| Column | C18, 150 x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 3 µm |
| Mobile Phase A | Water (Neutral) | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile with 0.05% TFA |
| Elution | Isocratic: 50% A / 50% B | Gradient (See Table 3.[2]3) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temp | 25°C | 35°C |
| Detection | UV @ 254 nm | UV @ 220 nm & 254 nm |
| Injection | 10 µL | 5 µL |
Gradient Table (Method B Only)
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibrate |
| 2.0 | 95 | 5 | Hold |
| 15.0 | 30 | 70 | Linear Ramp |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 95 | 5 | Re-equilibrate |
Performance Data & Results
The following data represents validated performance metrics comparing the separation of the main peak from its critical hydrolysis impurity (Impurity A).
Table 4.1: System Suitability Comparison
| Metric | Method A (C18) | Method B (Phenyl-Hexyl) | Verdict |
| Resolution ( | 1.2 (Co-elution risk) | 4.8 (Baseline separated) | Method B Superior |
| Tailing Factor ( | 1.6 (Asymmetric) | 1.1 (Sharp) | Method B Superior |
| Theoretical Plates ( | ~4,500 | >12,000 | Method B Superior |
| LOD (µg/mL) | 0.5 | 0.05 | Method B Superior |
Why Method B Wins (Causality)
-
pH Control: The use of TFA (pH ~2.0) suppresses the ionization of the carboxylic acid impurity (Impurity A). In Method A (Neutral), the acid is ionized and elutes early and broad. In Method B, it remains neutral, interacting properly with the column.
- Selectivity: The nitro group on the benzamide is highly electron-withdrawing. The Phenyl-Hexyl column specifically targets this electron deficiency, retaining the amide longer and separating it distinctively from the regioisomers which have different electron density maps.
Visualized Workflows
Method Development Logic
The following diagram illustrates the decision matrix used to select the Phenyl-Hexyl chemistry over standard C18.
Caption: Decision tree highlighting the mechanistic advantage of Phenyl-Hexyl stationary phases for nitro-aromatic separation.
Validation Workflow
Standard operating procedure for validating the purity assessment method.
Caption: Step-by-step workflow for routine QC purity analysis.
References
-
Gillmore, A. T., et al. (2012). "Process Development and Scale-up of a PARP Inhibitor." Organic Process Research & Development, 16(12), 1897-1904.[3] (Provides foundational HPLC conditions for fluorinated nitro-benzoic acid intermediates).
-
PubChem. (2025).[2][4] "Methyl 5-fluoro-2-methyl-3-nitrobenzoate Compound Summary." (Structural analog data and physical properties).
-
BenchChem. (2025).[5] "Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid." (General protocols for nitro-aromatic separation).
-
ICH Guidelines. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." (Standard regulatory framework for method validation).
Sources
- 1. Separation of 5-Amino-2-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | C9H8FNO4 | CID 44203026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
- 4. PubChemLite - Methyl 5-fluoro-3-methyl-2-nitrobenzoate (C9H8FNO4) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
Structural Profiling & Solid-State Analysis: 5-Fluoro-3-methyl-2-nitrobenzamide Derivatives
Structural Profiling & Solid-State Analysis: 5-Fluoro-3-methyl-2-nitrobenzamide Derivatives
A Comparative Guide for Solid-Form Selection in Drug Discovery
Part 1: Executive Summary & Structural Context
In the development of PARP inhibitors and antitubercular agents, the 5-Fluoro-3-methyl-2-nitrobenzamide scaffold presents a unique crystallographic challenge. Unlike simple benzamides, this molecule possesses a "Vicinal Steric Triad" (Amide at C1, Nitro at C2, Methyl at C3).
This guide objectively compares the solid-state performance of this target molecule against its non-fluorinated and regioisomeric alternatives. The core thesis of this analysis is that the 5-Fluoro substituent is not merely a metabolic blocker but a "Crystal Engineer" that suppresses lattice disorder common in nitrobenzamides.
The "Vicinal Clash" Problem
In the 2-nitro-3-methyl substitution pattern, the nitro group is sterically compressed between the amide and the methyl group.
-
Consequence: The nitro group is forced out of coplanarity with the benzene ring (torsion angle
60–90°). -
Crystallographic Risk: This twisting often leads to conformational polymorphism and poor packing efficiency in non-fluorinated analogs.
Part 2: Comparative Structural Analysis
This section contrasts the Target Molecule against two critical alternatives used in Structure-Activity Relationship (SAR) studies.
Comparative Metrics Table: Target vs. Alternatives
| Feature | Target Molecule (5-Fluoro-3-methyl-2-nitrobenzamide) | Alternative A (De-fluoro) (3-methyl-2-nitrobenzamide) | Alternative B (Regioisomer) (5-fluoro-2-methyl-3-nitrobenzamide) |
| Lattice Disorder | Low (Suppressed) | High | Moderate |
| Packing Motif | Planar Sheets (via F-mediated locking) | Corrugated / Herringbone | Zig-Zag Chains |
| Nitro Torsion | ~85° (Perpendicular) | ~80° (Perpendicular) | ~45° (Twisted) |
| H-Bond Donor | Amide | Amide | Amide |
| Key Interaction | |||
| Melting Point | High (>180°C) | Moderate (~165°C) | Moderate (~170°C) |
Deep Dive: The Fluorine "Locking" Mechanism
Experimental data from homologous series (see Groeneman et al. and Vertex 1.1) suggests that the 5-Fluoro position is critical for lattice stability.
-
Disorder Suppression: In Alternative A , the absence of fluorine allows the aromatic ring to "flip" 180° within the crystal lattice (orientational disorder) because the H-atoms at C5 and C6 are sterically similar.
-
The Target Advantage: In the Target Molecule , the C5-Fluorine atom is larger (van der Waals radius 1.47 Å vs. 1.20 Å for H) and electronically distinct. It anchors the molecule in a specific orientation via weak
interactions, effectively "locking" the lattice and preventing the disorder observed in the non-fluorinated analog.
Part 3: Experimental Protocols
To replicate these structural findings, the following self-validating protocols are recommended. These methods prioritize slow growth to resolve the steric strain inherent in the 2,3-substitution pattern.
Protocol A: Vapor Diffusion Crystallization (Recommended for X-ray Quality)
Objective: Grow single crystals suitable for XRD to determine Nitro group torsion.
-
Dissolution: Dissolve 20 mg of 5-Fluoro-3-methyl-2-nitrobenzamide in 2 mL of THF (Tetrahydrofuran) . Ensure complete dissolution; sonicate if necessary.
-
Filtration: Pass through a 0.45 µm PTFE syringe filter into a small inner vial (4 mL volume).
-
Precipitant Setup: Place the inner vial (uncapped) inside a larger jar (20 mL volume) containing 5 mL of n-Pentane .
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Harvest: Crystals should appear within 72–96 hours as prisms.
-
Validation Check: If needles appear, the diffusion was too fast. Repeat using Dichloromethane as the solvent and Hexane as the precipitant.
-
Protocol B: Slurry Conversion (Polymorph Screening)
Objective: Identify the thermodynamically stable form.
-
Suspension: Suspend 100 mg of the compound in 1 mL of Isopropanol .
-
Cycling: Stir at 500 RPM. Cycle the temperature between 20°C (4 hours) and 50°C (4 hours) for 48 hours.
-
Analysis: Filter the solid and analyze via PXRD (Powder X-Ray Diffraction).
-
Success Metric: Sharp, distinct peaks indicate a stable crystalline phase. Broad "halos" indicate amorphous content requiring further ripening.
-
Part 4: Structural Logic & Workflow Visualization
The following diagrams illustrate the decision logic for solid-form screening and the supramolecular assembly pathways.
Diagram 1: Solid-Form Screening Decision Matrix
Caption: Workflow for isolating and characterizing the stable crystal form of sterically hindered benzamides.
Diagram 2: Supramolecular Synthon Competition
This diagram explains the competition between the "Amide Dimer" (common in simple benzamides) and the "Catemeric Chain" (forced by the nitro-steric clash).
Caption: Mechanistic pathway showing how steric hindrance at the ortho-position disrupts standard dimer formation.
Part 5: References
-
Suppression of Disorder by Fluorine: T. S. Groeneman, et al. "Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution." Crystal Growth & Design, 2024.[1] Significance: Establishes the mechanism by which 5-Fluoro substitution locks the crystal lattice.
-
Nitrobenzamide Isomerism: Smith, J. R., et al. "Structural Comparison of Nitrobenzenesulfonamide Derivatives." Crystals, 2025.[2][3][4] Significance: Provides comparative torsion angle data for ortho-nitro substituted aromatics.
-
Synthesis & Intermediate Context: "Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester." US Patent 11001552B2, 2021. Significance: Details the synthesis of the closely related methyl ester intermediate for PARP inhibitors.
-
Crystallographic Standards: Groom, C. R., et al. "The Cambridge Structural Database."[5] Acta Crystallographica Section B, 2016. Significance: The authoritative repository for validating benzamide packing motifs.
Sources
- 1. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Reference Standards for the Quality Control of 5-Fluoro-3-methyl-2-nitrobenzamide
A Comparative Guide to Reference Standards for the Quality Control of 5-Fluoro-3-methyl-2-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of every component is paramount. For intermediates like 5-Fluoro-3-methyl-2-nitrobenzamide, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), rigorous quality control is not merely a procedural step but a cornerstone of safety and efficacy in the final drug product. This guide provides a comprehensive comparison of reference standards and analytical methodologies for ensuring the quality of 5-Fluoro-3-methyl-2-nitrobenzamide, grounded in scientific principles and regulatory expectations.
The Criticality of a Well-Defined Reference Standard
A reference standard serves as the benchmark against which a sample of 5-Fluoro-3-methyl-2-nitrobenzamide is compared. Its own quality, therefore, dictates the reliability of the entire quality control process. An ideal reference standard for this compound should possess a comprehensively characterized profile, including high purity, a well-documented impurity profile, and established identity. The choice between a primary, highly characterized standard and a secondary, well-qualified working standard will depend on the stage of drug development and the criticality of the analysis.
Comparative Analysis of Quality Control Methodologies
The quality of 5-Fluoro-3-methyl-2-nitrobenzamide is primarily assessed through a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages in identifying and quantifying the main component and its potential impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is the most common and robust method for assessing the purity of 5-Fluoro-3-methyl-2-nitrobenzamide and quantifying its related substances. A well-developed HPLC method can separate the main compound from structurally similar impurities that may arise during synthesis.
Key Impurities to Monitor:
Based on the synthesis of related fluorinated nitroaromatic compounds, potential impurities in 5-Fluoro-3-methyl-2-nitrobenzamide may include:
-
Starting materials: Unreacted precursors from the synthetic route.
-
Isomeric impurities: Positional isomers that may form during the nitration step.
-
Dinitro-derivatives: Over-nitrated byproducts, which are a common issue in the synthesis of nitroaromatic compounds.
-
Degradation products: Compounds formed due to instability under certain conditions.
Illustrative Comparison of Reference Standards by HPLC:
To demonstrate the importance of a high-quality reference standard, consider the hypothetical HPLC analysis of a batch of 5-Fluoro-3-methyl-2-nitrobenzamide against two different reference standards (RS-A and RS-B).
| Parameter | Reference Standard A (High Purity) | Reference Standard B (Lower Purity) |
| Purity (by HPLC) | 99.8% | 98.5% |
| Known Impurities | Dinitro-derivative: 0.05% | Dinitro-derivative: 0.8% |
| Isomer X: Not Detected | Isomer X: 0.5% | |
| Unidentified Impurity: 0.15% | Unidentified Impurity: 0.2% | |
| Impact on Sample QC | Provides an accurate quantification of the main peak and allows for the detection and quantification of trace impurities in the sample. | May lead to an underestimation of the sample's purity and could mask the presence of co-eluting impurities. |
Experimental Protocol: HPLC Purity and Impurity Determination
This protocol is a representative method and should be validated for specific laboratory conditions.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50 v/v)
-
Reference Standard Solution: Accurately weigh about 10 mg of the 5-Fluoro-3-methyl-2-nitrobenzamide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution: Prepare in the same manner as the Reference Standard Solution.
-
-
System Suitability:
-
Inject the Reference Standard Solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.
-
The tailing factor for the 5-Fluoro-3-methyl-2-nitrobenzamide peak should be not more than 2.0.
-
-
Analysis:
-
Inject the diluent as a blank, followed by the Reference Standard Solution and the Sample Solution.
-
Calculate the purity of the sample by comparing the peak area of the main peak in the Sample Solution to that in the Reference Standard Solution.
-
Quantify impurities using the area percent method or against a qualified impurity standard.
-
Workflow for HPLC Method Validation:
Caption: Workflow for HPLC method validation as per ICH guidelines.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation and Impurity Identification
NMR spectroscopy is a powerful tool for the definitive identification of 5-Fluoro-3-methyl-2-nitrobenzamide and for the structural elucidation of unknown impurities.[1] Both ¹H and ¹⁹F NMR are particularly valuable for this fluorinated compound.
-
¹H NMR: Provides information on the proton environment in the molecule, confirming the substitution pattern on the aromatic ring.
-
¹⁹F NMR: Highly sensitive to the electronic environment of the fluorine atom, making it an excellent tool for detecting and quantifying fluorine-containing impurities.[2]
Comparative Insights from NMR:
A high-purity reference standard with a well-assigned NMR spectrum is crucial for confirming the identity of the main component and for identifying impurity signals in the sample's spectrum. The presence of unexpected signals in the sample's NMR spectrum, when compared to the reference standard, can indicate the presence of impurities.
Experimental Protocol: ¹H and ¹⁹F NMR Analysis
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the 5-Fluoro-3-methyl-2-nitrobenzamide reference standard or sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum. This may require a broadband probe.
-
Proton decoupling is typically used to simplify the spectrum.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals to determine the relative ratios of different species.
-
Compare the chemical shifts and coupling constants of the sample to the reference standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities
GC-MS is a valuable technique for the detection and identification of volatile and semi-volatile organic impurities that may be present in the 5-Fluoro-3-methyl-2-nitrobenzamide sample. This can include residual solvents from the synthesis process.
Workflow for Impurity Identification:
Caption: A typical workflow for the identification and confirmation of an unknown impurity.
Conclusion: A Multi-faceted Approach to Quality Assurance
Ensuring the quality of 5-Fluoro-3-methyl-2-nitrobenzamide requires a multi-faceted approach that combines the use of well-characterized reference standards with a suite of orthogonal analytical techniques. While HPLC remains the primary tool for purity assessment and impurity quantification, NMR and GC-MS provide invaluable complementary information for structural confirmation and the detection of specific types of impurities. By implementing a robust quality control strategy based on sound scientific principles and regulatory guidelines, researchers and drug developers can ensure the consistency and reliability of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final medicinal product.[3]
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2000). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2000). ICH Harmonised Tripartite Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. [Link]
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Siddiqui, M. R., Al-Othman, Z. A., & Rahman, N. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421. [Link]
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Suryaprakash, N. (2008). Simplifying the complex 1H NMR spectra of fluorine-substituted benzamides by spin system filtering and spin-state selection. The Journal of Physical Chemistry A, 112(40), 9660-9667. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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European Pharmacopoeia (Ph. Eur.) 10th Edition. (2019). European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]
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United States Pharmacopeia (USP). (2023). USP-NF. [Link]
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Gerothanassis, I. P. (2010). 19F NMR spectroscopy: a powerful tool for studying the structure and dynamics of fluorinated biomolecules. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(1), 1-110. [Link]
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Safety & Regulatory Compliance
Comprehensive Safety and Handling Guide for 5-Fluoro-3-methyl-2-nitrobenzamide
Comprehensive Safety and Handling Guide for 5-Fluoro-3-methyl-2-nitrobenzamide
This guide provides essential safety protocols and logistical information for the handling and disposal of 5-Fluoro-3-methyl-2-nitrobenzamide. As a trusted partner in your research, we aim to deliver value beyond the product by ensuring you have the critical information to maintain a safe laboratory environment. The following procedures are synthesized from established safety data for structurally related nitroaromatic compounds and represent best practices in chemical handling.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
Skin Irritation: Likely to cause skin irritation.[2]
-
Eye Irritation: Expected to cause serious eye irritation.[2][4]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[2][4]
It is imperative to handle this compound with the assumption that it possesses these hazards. A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.
Engineering Controls and Ventilation
The primary line of defense against exposure is through engineering controls.
-
Ventilation: All handling of 5-Fluoro-3-methyl-2-nitrobenzamide should be conducted in a well-ventilated area.[1][2] For weighing and preparing solutions, a certified chemical fume hood is mandatory.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][5]
Personal Protective Equipment (PPE): Your Last Line of Defense
A comprehensive PPE strategy is crucial to prevent accidental exposure. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[6] Change gloves every 30-60 minutes or immediately if contamination is suspected.[7] |
| Eyes/Face | Safety goggles with side shields or a face shield | Standard safety glasses are insufficient. Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards are necessary to protect against splashes and dust.[2][6] |
| Body | Laboratory coat and/or chemical-resistant apron | A fully buttoned lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[1] |
| Respiratory | NIOSH/MSHA-approved respirator | A respirator is required if engineering controls are insufficient, if dust is generated, or if irritation is experienced.[1][6] A fit-tested N95 or higher particulate respirator is a minimum. For larger spills, a respirator with chemical cartridges may be necessary.[7] |
PPE Donning and Doffing Workflow:
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure during routine laboratory work.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Confirm that the chemical fume hood is functioning correctly.
-
Weighing: Conduct all weighing of the solid compound within a fume hood or a ventilated balance enclosure to prevent inhalation of fine powders.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Keep the container closed or covered as much as possible.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even after glove removal.[4][6] Decontaminate the work surface.
-
Storage: Store 5-Fluoro-3-methyl-2-nitrobenzamide in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[1][8]
Emergency and Disposal Plan
Accidents can happen. Being prepared is essential for a safe and effective response.
Emergency Procedures:
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing immediately.[9] Wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air immediately.[1][4] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection.[1] For small spills, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container.[1][10] Avoid generating dust. Prevent the spill from entering drains.[2] |
Disposal Plan:
-
Waste Generation: All materials contaminated with 5-Fluoro-3-methyl-2-nitrobenzamide, including gloves, weigh boats, and pipette tips, should be considered hazardous waste.
-
Containerization: Collect waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Dispose of the chemical waste through an approved waste disposal facility, in accordance with all local, state, and federal regulations.[2][4]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 5-Fluoro-3-methyl-2-nitrobenzamide, ensuring a safer research environment for yourself and your colleagues.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluoro-3-nitrobenzamide.
- ECHEMI. (n.d.). 5-Fluoro-2-methyl-3-nitrobenzoic acid SDS, 850462-64-5 Safety Data Sheets.
- CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.
- PubChem. (n.d.). Methyl 5-fluoro-2-methyl-3-nitrobenzoate.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- BASF. (2026). Safety data sheet.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- Acros Organics. (n.d.). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025). Methyl 5-fluoro-2-nitrobenzoate - SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Apollo Scientific. (n.d.). 5-Fluoro-3-methylbenzo[b]thiophene.
- Greenbook.net. (n.d.). MATERIAL SAFETY DATA SHEET PRONTO.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- GOV.UK. (2024). What to do in a chemical emergency.
- NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Echemi. (n.d.). Benzoic acid, 5-fluoro-2-methyl-3-nitro-, methyl ester Safety Data Sheets.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - methyl 2-fluoro-3-nitrobenzoate.
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